7-Iodo-2',3'-dideoxy-7-deazaadenosine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(2S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN4O2/c12-7-3-16(8-2-1-6(4-17)18-8)11-9(7)10(13)14-5-15-11/h3,5-6,8,17H,1-2,4H2,(H2,13,14,15)/t6-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZWDZXBBPSXGY-POYBYMJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 7-Iodo-2',3'-dideoxy-7-deazaadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, step-by-step protocol for the chemical synthesis of 7-Iodo-2',3'-dideoxy-7-deazaadenosine, a nucleoside analog of significant interest in biomedical research and drug development. The synthesis is presented as a multi-stage process, commencing with the readily available starting material, 6-chloro-7-deazapurine. Each stage includes detailed experimental procedures, reagent specifications, and reaction conditions.
Overview of the Synthetic Strategy
The synthesis of this compound is a four-stage process. The initial step involves the iodination of the 7-deazapurine ring system. This is followed by the crucial glycosylation step to introduce the ribose sugar moiety. Subsequently, the 6-chloro substituent is converted to an amino group to yield the adenosine (B11128) analog. The final stage involves the deoxygenation of the 2' and 3' hydroxyl groups of the ribose ring to afford the target dideoxy nucleoside.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 6-Chloro-7-iodo-7-deazapurine
This initial stage focuses on the direct iodination of the commercially available 6-chloro-7-deazapurine at the 7-position of the pyrrolo[2,3-d]pyrimidine core.
Reaction Scheme:
Caption: Iodination of 6-chloro-7-deazapurine.
Methodology:
-
To a solution of 6-chloro-7-deazapurine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to yield 6-chloro-7-iodo-7-deazapurine.
| Parameter | Value |
| Starting Material | 6-Chloro-7-deazapurine |
| Reagent | N-Iodosuccinimide (NIS) |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Purification | Silica Gel Chromatography |
| Typical Yield | >90% |
Stage 2: Glycosylation to form Protected 7-Iodo-7-deaza-6-chloropurine Ribonucleoside
This stage involves the coupling of the iodinated nucleobase with a protected ribose derivative using the Vorbrüggen glycosylation method.
Reaction Scheme:
The Discovery and Development of 7-Deazaadenosine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaadenosine analogs are a significant class of purine (B94841) nucleoside analogs characterized by the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom.[1][2] This structural modification confers remarkable biological properties, most notably resistance to degradation by enzymes such as adenosine (B11128) deaminase and purine nucleoside phosphorylase.[1] This enhanced metabolic stability increases their intracellular half-life and therapeutic potential.[1][2] The parent compound of this family, Tubercidin (7-deazaadenosine), was first isolated from Streptomyces tubercidicus.[1] Since its discovery, a vast number of analogs have been synthesized and investigated, revealing a broad spectrum of biological activities, including potent anticancer, antiviral, and antiparasitic effects.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanisms of action, and therapeutic applications of 7-deazaadenosine analogs, supplemented with detailed experimental protocols and quantitative data to support further research and development.
Discovery and Synthesis
The journey of 7-deazaadenosine analogs began with the discovery of Tubercidin.[1] The key structural feature—the pyrrolo[2,3-d]pyrimidine core—has since become a privileged scaffold in medicinal chemistry. The synthesis of novel analogs is a crucial aspect of their development, aiming to improve efficacy, selectivity, and pharmacokinetic profiles.
A general synthetic approach often involves the construction of the 7-deazapurine core followed by glycosylation with a protected ribose or deoxyribose derivative. Modifications at the C7 position of the deazaadenine core and at various positions of the sugar moiety have been extensively explored to understand structure-activity relationships (SAR).[3]
Below is a generalized workflow for the synthesis of 7-substituted 7-deazaadenosine analogs.
Mechanisms of Action
7-Deazaadenosine analogs exert their biological effects through diverse and multifaceted mechanisms. Upon cellular uptake, they are typically phosphorylated by cellular kinases to their active mono-, di-, and triphosphate forms, which can then interfere with various cellular processes.[1][4]
Inhibition of Nucleic Acid Synthesis
The triphosphate forms of 7-deazaadenosine analogs act as fraudulent substrates for DNA and RNA polymerases.[5] Their incorporation into growing nucleic acid chains can lead to chain termination, thereby halting replication and transcription.[4] This is a primary mechanism behind their cytotoxic effects on rapidly dividing cancer cells and their inhibitory action on viral replication.[1][5] For example, the 2'-C-methyl substituent on some analogs acts as a functional chain terminator for viral RNA-dependent RNA polymerase (RdRp).[4]
Kinase Inhibition
Many 7-deazaadenosine analogs function as ATP-competitive inhibitors of various protein kinases. By occupying the ATP-binding site, they can block downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. A notable example is the development of analogs as irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are dysregulated in many cancers.[3]
Modulation of the Innate Immune System
A more recently discovered mechanism for certain 7-deazaadenosine analogs, particularly cyclic dinucleotide (CDN) forms, is the activation of the Stimulator of Interferon Genes (STING) pathway.[1][6] The STING pathway is a key component of the innate immune system that detects cytosolic DNA and CDNs, leading to the production of type I interferons and other cytokines.[6] Synthetic 7-deazaadenosine-containing CDNs have been shown to be potent STING agonists, making them promising candidates for cancer immunotherapy and as vaccine adjuvants.[1]
Therapeutic Applications
The diverse mechanisms of action of 7-deazaadenosine analogs have led to their investigation for a wide range of therapeutic applications.
Anticancer Activity
The ability of these analogs to inhibit nucleic acid synthesis and kinase signaling makes them potent anticancer agents.[1][3] Their efficacy has been demonstrated in various cancer cell lines.
Table 1: Cytotoxic Activity of 7-Deazaadenosine Analogs against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| 7-benzyl-9-deazaadenosine | L1210 | Leukemia | 0.07[1] |
| 7-benzyl-9-deazaadenosine | P388 | Leukemia | 0.1[1] |
| 7-benzyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.2[1] |
| 7-benzyl-9-deazaadenosine | B16F10 | Melanoma | 1.5[1] |
| 7-methyl-9-deazaadenosine | L1210 | Leukemia | 0.4[1] |
| 7-methyl-9-deazaadenosine | P388 | Leukemia | 0.7[1] |
| 7-methyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.3[1] |
| 7-methyl-9-deazaadenosine | B16F10 | Melanoma | 1.5[1] |
Data sourced from a 2025 BenchChem technical guide.
Furthermore, specific analogs have been developed as potent inhibitors of FGFR1-4, showing low nanomolar IC50 values.
Table 2: FGFR Inhibitory Activity of a 7-Deaza-4'-thioadenosine Analog (Compound 19e)
| Target | IC50 (nM) |
|---|---|
| FGFR1 | 0.9[3] |
| FGFR2 | 4[3] |
| FGFR3 | 3[3] |
| FGFR4 | 61[3] |
Data from a study on irreversible pan-FGFR inhibitors.[3]
Antiviral Activity
7-Deazaadenosine analogs have demonstrated broad-spectrum antiviral activity, particularly against RNA viruses.[4] Their primary antiviral mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[4] A notable example is 7-deaza-2'-C-methyladenosine, which has shown potent activity against Hepatitis C virus (HCV) and other Flaviviridae family viruses.[4]
Table 3: Antiviral Activity of 7-Deaza-2'-C-methyladenosine
| Virus | Family | EC50 (µM) |
|---|---|---|
| BVDV | Flaviviridae | 0.3 |
| West Nile Virus | Flaviviridae | 0.5 |
| Dengue Virus Type 2 | Flaviviridae | 5.0 |
| Yellow Fever Virus | Flaviviridae | 0.3 |
| Rhinovirus Type 14 | Picornaviridae | 0.03 |
| Poliovirus Type 3 | Picornaviridae | 0.3 |
EC50 values were determined in cytoprotection effect (CPE) assays.[4]
Antiparasitic Activity
The unique metabolic pathways in certain parasites make them susceptible to 7-deazaadenosine analogs. For instance, these compounds have been evaluated as inhibitors of Toxoplasma gondii adenosine kinase, an enzyme crucial for the parasite's purine salvage pathway.[7]
Table 4: Inhibitory Activity of 7-Deaza-6-benzylthioinosine Analogs against T. gondii Adenosine Kinase
| Compound | IC50 (µM) |
|---|---|
| 7-deaza-p-cyano-6-benzylthioinosine | 5.3[7] |
| 7-deaza-p-methoxy-6-benzylthioinosine | 4.6[7] |
Data from a study on structure-activity relationships of T. gondii adenosine kinase ligands.[7]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 7-deazaadenosine analogs.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
-
Materials :
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
7-deazaadenosine analog (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C, 5% CO2.[1]
-
Compound Treatment : Prepare serial dilutions of the 7-deazaadenosine analog in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle-only wells as a negative control.[1]
-
Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition : After incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[1]
-
Formazan (B1609692) Formation : Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.[1][9]
-
Solubilization : Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading : Mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[9]
-
HCV NS5B Polymerase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the RNA synthesis activity of the HCV RNA-dependent RNA polymerase (RdRp).
-
Materials :
-
Purified recombinant HCV NS5B protein
-
RNA template (e.g., poly(rC)/oligo(rG))
-
Reaction buffer (e.g., 20 mM HEPES pH 8.0, 1.5 mM MnCl2, 100 mM ammonium (B1175870) acetate, 1 mM DTT)[5]
-
Radiolabeled nucleotide triphosphate (e.g., [α-33P]GTP) and unlabeled NTPs (ATP, CTP, UTP)
-
7-deazaadenosine analog triphosphate
-
Quench buffer (containing EDTA)
-
Scintillation proximity assay (SPA) beads or filter plates for detection
-
-
Procedure :
-
Reaction Setup : In a 96-well plate, combine the reaction buffer, RNA template, and varying concentrations of the test compound (as a triphosphate).
-
Enzyme Addition : Add the purified NS5B enzyme to initiate the reaction. Include no-enzyme and no-inhibitor controls.[5]
-
Incubation : Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Quenching : Stop the reaction by adding the quench buffer.[5]
-
Detection : Quantify the amount of incorporated radiolabeled NTP. This can be done by capturing the newly synthesized RNA on a filter plate and measuring radioactivity with a scintillation counter, or using an SPA-based method.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
STING Pathway Activation Assay (Western Blot)
This protocol assesses the activation of the STING pathway by measuring the phosphorylation of key downstream signaling proteins like TBK1 and IRF3.[6]
-
Materials :
-
Cells responsive to STING agonists (e.g., THP-1 monocytes)
-
Cyclic dinucleotide (CDN) analog of 7-deazaadenosine
-
Transfection reagent (for delivering anionic CDNs into the cytosol)[6]
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Primary antibodies: anti-p-STING, anti-p-TBK1, anti-p-IRF3, and a loading control (e.g., anti-β-actin)[6]
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure :
-
Cell Treatment : Seed cells and allow them to adhere. The next day, transfect the cells with the CDN analog using a suitable transfection reagent as per the manufacturer's protocol.[6]
-
Incubation : Incubate for a specified time (e.g., 3-6 hours) to allow for STING pathway activation.
-
Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer.[6]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot :
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.[6]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
-
Detection : Detect the signal using an ECL substrate and an imaging system. An increase in the phosphorylated forms of STING, TBK1, and IRF3 indicates pathway activation.[6]
-
Conclusion and Future Directions
7-Deazaadenosine analogs represent a versatile and powerful class of compounds with significant therapeutic potential. Their unique chemical structure provides enhanced metabolic stability, a critical feature for drug development. The diverse mechanisms of action, ranging from the fundamental inhibition of nucleic acid synthesis to the nuanced modulation of kinase signaling and innate immunity, have opened up multiple avenues for therapeutic intervention in cancer, viral infections, and parasitic diseases. The structure-activity relationship studies continue to guide the design of next-generation analogs with improved potency and selectivity. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel delivery systems for targeted therapy (especially for CDN-based STING agonists), and further elucidating their complex interactions with cellular pathways to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 7-Iodo-2',3'-dideoxy-7-deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic dideoxynucleoside analog of significant interest in medicinal chemistry and drug development. As a member of the 7-deazapurine nucleoside family, it exhibits potential as an antiviral and anticancer agent.[1] Its structural modifications, specifically the absence of the 2' and 3' hydroxyl groups and the substitution of nitrogen with carbon at the 7-position of the purine (B94841) ring, are designed to enhance its stability and bioavailability, making it a valuable tool for inhibiting nucleic acid synthesis in pathological processes.[1] This guide provides a comprehensive overview of the structural characteristics, synthesis, and proposed mechanism of action of this compound, drawing upon data from closely related analogs to build a complete structural profile.
Physicochemical Properties
Basic physicochemical data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃IN₄O₂ | [2] |
| Molecular Weight | 360.15 g/mol | [1][2] |
| Appearance | White to off-white powder | [2][] |
| Purity | ≥97% (via HPLC) | [2] |
| CAS Number | 114748-70-8 | [1][2] |
Structural Analysis
Predicted Crystallographic Parameters
Based on the crystal structure analysis of analogous compounds like 7-deaza-2'-deoxyguanosine, the following parameters can be anticipated.[4] The 7-deazapurine core is expected to be planar, with the iodo-substituent lying in the plane of the pyrrolo[2,3-d]pyrimidine ring system. The dideoxyribose sugar moiety will likely adopt a specific puckering conformation, and the glycosidic bond will have a defined torsion angle.
| Parameter | Predicted Value/Range | Basis of Prediction |
| Sugar Pucker | S-type (C2'-endo) or N-type (C3'-endo) | Analysis of 7-deaza-2'-deoxynucleoside analogs[5] |
| Glycosidic Torsion Angle (χ) | anti conformation | Common for purine nucleosides[6] |
| Hydrogen Bonding | Intermolecular H-bonds involving the amino group and the sugar hydroxyl | X-ray analysis of related nucleosides[6] |
Predicted ¹H and ¹³C NMR Spectral Data
While specific NMR spectra for this compound are not published, the expected chemical shifts can be estimated based on data from related 7-deazaadenosine derivatives and general principles of NMR spectroscopy. The absence of protons at the 2' and 3' positions of the sugar ring will simplify the ¹H NMR spectrum in that region, resulting in characteristic multiplets for the remaining sugar protons.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity |
| H-2 | ~8.1 | s |
| H-6 | ~7.5 | s |
| H-1' | ~6.3 | t |
| H-2'α, H-2'β | ~2.2 - 2.5 | m |
| H-3'α, H-3'β | ~2.0 - 2.3 | m |
| H-4' | ~4.0 | m |
| H-5'α, H-5'β | ~3.5 - 3.7 | m |
| NH₂ | ~7.7 | br s |
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted δ (ppm) |
| C-2 | ~152 |
| C-4 | ~150 |
| C-5 | ~100 |
| C-6 | ~157 |
| C-7 | ~70 (due to iodine) |
| C-8 | ~118 |
| C-1' | ~85 |
| C-2' | ~35 |
| C-3' | ~30 |
| C-4' | ~88 |
| C-5' | ~62 |
Experimental Protocols
Proposed Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be adapted from the established synthesis of the related compound, 7-deaza-7-iodo-2'-deoxyadenosine.[7] The key steps would involve the glycosylation of a protected 7-iodo-7-deazapurine base with a suitable 2,3-dideoxyribose derivative, followed by deprotection.
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Protection of the Base: The starting material, 4-amino-7H-pyrrolo[2,3-d]pyrimidine (7-deazaadenine), is first iodinated at the 7-position using N-iodosuccinimide in DMF. The resulting 4-amino-7-iodo-7H-pyrrolo[2,3-d]pyrimidine can then be protected at the exocyclic amino group, for example, with a benzoyl group, to prevent side reactions during glycosylation.
-
Preparation of the Sugar: A suitable 2,3-dideoxyribose derivative, such as 1-chloro-2,3-dideoxy-5-O-p-toluoyl-D-erythro-pentofuranose, is prepared from a commercially available starting material.
-
Glycosylation: The protected 7-iodo-7-deazapurine is reacted with the chlorinated dideoxy sugar. A common method is the sodium salt glycosylation, where the base is treated with a strong base like sodium hydride to form the sodium salt, which then acts as a nucleophile to displace the chloride from the sugar.
-
Deprotection: The protecting groups on the sugar (e.g., toluoyl) and the base (e.g., benzoyl) are removed. A common method for this is treatment with methanolic ammonia (B1221849) at an elevated temperature.[7]
-
Purification: The final product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.
Mechanism of Action and Signaling Pathway
As a 2',3'-dideoxynucleoside analog, this compound is proposed to act as a chain terminator in viral RNA or DNA synthesis.[8][9] This mechanism is well-established for other dideoxynucleosides used as antiviral drugs.
Signaling Pathway of Viral Polymerase Inhibition
Caption: Proposed mechanism of action for this compound.
Explanation of the Pathway:
-
Cellular Uptake and Activation: this compound (7-Iodo-ddA) enters the host cell.
-
Phosphorylation: Inside the cell, host cellular kinases sequentially phosphorylate the nucleoside analog to its monophosphate, diphosphate, and finally to the active triphosphate form (7-Iodo-ddATP).
-
Inhibition of Viral Polymerase: The active triphosphate analog acts as a competitive inhibitor of the natural substrate (dATP or ATP) for the viral RNA- or DNA-dependent RNA/DNA polymerase.
-
Chain Termination: When the viral polymerase incorporates 7-Iodo-ddATP into the growing nucleic acid chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral replication.[8][9]
Conclusion
While direct experimental structural data for this compound remains elusive in publicly available literature, a robust understanding of its structure and function can be constructed through the analysis of closely related analogs. The information presented in this guide provides a strong foundation for researchers and drug development professionals working with this and similar 7-deazapurine nucleosides. The proposed synthesis and mechanism of action offer a clear path for further investigation into the therapeutic potential of this promising compound. Future work should focus on obtaining explicit crystallographic and NMR data to validate and refine the structural models presented herein.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 7-Deaza-7-iodo-2',3'-dideoxyadenosine - CD BioGlyco [bioglyco.com]
- 4. 7-Deaza-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
An In-depth Technical Guide to 7-Iodo-2',3'-dideoxy-7-deazaadenosine
CAS Number: 114748-70-8
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of 7-Iodo-2',3'-dideoxy-7-deazaadenosine, a synthetic dideoxynucleoside analogue. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activities, and potential applications of this compound.
Core Compound Information
This compound is a structurally modified purine (B94841) nucleoside. The key modifications from its parent molecule, adenosine, are the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom (a 7-deaza modification), the introduction of an iodine atom at this new 7-position, and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. These alterations confer unique chemical and biological properties, making it a valuable tool in molecular biology and a precursor for novel therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 114748-70-8 | [1] |
| Molecular Formula | C₁₁H₁₃IN₄O₂ | [1] |
| Molecular Weight | 360.15 g/mol | [1] |
| Appearance | White to off-white powder/solid | [1][2] |
| Purity | ≥97% | [1] |
| Solubility | Soluble in DMSO (125 mg/mL) | [3] |
| Storage Conditions | Store at ≤ -15 °C. In solvent: -80 °C for 6 months; -20 °C for 1 month (protect from light). | [3][4] |
Synonyms:
-
7-Deaza-7-iodo-2',3'-dideoxyadenosine[1]
-
7-I-7-Deaza-ddA[1]
-
((2S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-2-yl)methanol[1]
-
2-Furanmethanol, 5-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydro-, (2S,5R)-[1]
Mechanism of Action and Biological Activity
The primary mechanism of action of this compound and its phosphorylated derivatives stems from its function as a DNA chain terminator. The absence of the 3'-hydroxyl group on the deoxyribose moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), thus halting DNA polymerase-mediated chain elongation.[5] This property is the cornerstone of the Sanger DNA sequencing method.[5]
The 7-deaza modification enhances the metabolic stability of the nucleoside by making the glycosidic bond resistant to cleavage by purine nucleoside phosphorylase.[6] The iodine atom at the 7-position serves as a versatile chemical handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups to create novel derivatives with tailored biological activities.[6]
While specific antiviral and anticancer data for this compound are not extensively reported in publicly available literature, its structural analogues have shown promise in these areas.[4] The general strategy involves the intracellular conversion of the nucleoside to its triphosphate form, which then competes with natural dNTPs for incorporation into viral or cellular DNA, leading to the inhibition of replication.[4]
Certain 7-deazaadenosine analogues, particularly in their cyclic dinucleotide form, have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[6] Activation of the STING pathway is a key component of the innate immune response and is a promising strategy for cancer immunotherapy.[6]
Figure 1: DNA chain termination by this compound.
Applications in Research and Development
DNA Sequencing
As a dideoxynucleoside, this compound is a fundamental component in the Sanger chain-termination sequencing method.[3] Its incorporation into a growing DNA strand results in a fragment of a specific length, which, when separated by electrophoresis, allows for the determination of the DNA sequence.[5]
Precursor for Chemical Synthesis
The iodo group at the 7-position makes this compound a valuable intermediate for the synthesis of a wide array of modified nucleosides.[6] Through reactions like the Suzuki-Miyaura coupling, various aryl or other functional groups can be introduced, leading to the development of novel compounds for high-throughput screening in drug discovery programs.[1]
Figure 2: Role as a precursor in chemical synthesis.
Antiviral and Anticancer Research
The potential for this compound and its derivatives to act as antiviral and anticancer agents is an active area of research.[4] By interfering with nucleic acid synthesis, these compounds can inhibit the replication of viruses and the proliferation of cancer cells.[4]
Table 2: Biological Activities of Related 7-Deazaadenosine Analogues
| Compound | Activity | Cell Line/Virus | IC₅₀/EC₅₀ | Source(s) |
| 7-Deaza-2′-C-methyl-adenosine | Antiviral (HCV) | HCV Replicon | Potent Inhibition | [7] |
| 7-Benzyl-9-deazaadenosine | Anticancer | L1210 Leukemia | 0.07 µM | [1] |
| 7-Methyl-9-deazaadenosine | Anticancer | L1210 Leukemia | 0.4 µM | [1] |
| 2-Fluoro-9-deazaadenosine | Anticancer | CCRF-CEM Leukemia | 0.3 µM | [1] |
Note: This table presents data for structurally related compounds to indicate the potential therapeutic areas for derivatives of this compound.
Experimental Protocols
General Protocol for Sanger DNA Sequencing
The following is a generalized protocol for dideoxy chain-termination sequencing. The precise concentrations of this compound triphosphate (ddATP*) and other reagents may require optimization based on the specific DNA polymerase and template being used.
-
Reaction Setup: Prepare four separate reaction mixtures, one for each dideoxynucleotide (ddATP*, ddGTP, ddCTP, ddTTP). Each reaction tube will contain:
-
DNA template
-
Primer
-
DNA polymerase
-
A mixture of all four dNTPs
-
One of the four ddNTPs (in this case, ddATP* derived from this compound)
-
-
Thermal Cycling: Perform thermal cycling to allow for primer annealing and extension. The extension phase will be randomly terminated upon the incorporation of a ddNTP.
-
Electrophoresis: Denature the reaction products and separate them by size using polyacrylamide gel electrophoresis.
-
Detection: Visualize the separated DNA fragments to read the sequence. In modern automated sequencing, each ddNTP is labeled with a different fluorescent dye for detection.
Figure 3: Generalized workflow for Sanger DNA sequencing.
Synthetic Protocol for 7-Substituted Analogues via Suzuki-Miyaura Coupling (General)
This protocol outlines a general procedure for the synthesis of 7-aryl-7-deaza-2',3'-dideoxyadenosine analogues from this compound.
-
Reactants: In a suitable reaction vessel, combine this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., TPPTS), and a base (e.g., Cs₂CO₃) in a solvent mixture (e.g., water/acetonitrile).
-
Reaction Conditions: Heat the mixture under an inert atmosphere for a sufficient time to ensure complete reaction.
-
Purification: Upon completion, purify the product using column chromatography to isolate the desired 7-substituted analogue.
Conclusion
This compound is a versatile synthetic nucleoside with significant applications in molecular biology, particularly in DNA sequencing. Its unique chemical structure, featuring a stable C-glycosidic bond and a reactive iodo group, also makes it an important building block for the synthesis of novel therapeutic agents with potential antiviral and anticancer activities. Further research into the biological effects of this compound and its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cd-genomics.com [cd-genomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Iodo-2',3'-dideoxy-7-deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Iodo-2',3'-dideoxy-7-deazaadenosine, a synthetically modified nucleoside analog with significant applications in molecular biology and potential therapeutic uses. This document details its chemical properties, synthesis, and key applications, including its role as a chain terminator in DNA sequencing and as a crucial intermediate in the development of novel immunotherapies.
Core Compound Properties
This compound is a purine (B94841) nucleoside analog characterized by the substitution of the nitrogen at the 7-position of the adenine (B156593) base with a carbon atom, the presence of an iodine atom at this new 7-position, and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. These structural modifications confer unique chemical properties and biological activities.
| Property | Value | Reference |
| Molecular Weight | 360.15 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₃IN₄O₂ | [1][2] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥97% | [3] |
| Storage Conditions | -20°C for short-term, -80°C for long-term | [2] |
Synthesis
A plausible synthetic route would start from 2',3'-dideoxy-7-deazaadenosine. The key transformation is the regioselective iodination at the 7-position of the pyrrolo[2,3-d]pyrimidine core.
Representative Experimental Protocol: Iodination of a 7-Deazaadenosine Analog
This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific synthesis of this compound.
-
Dissolution: Dissolve the starting material, 2',3'-dideoxy-7-deazaadenosine, in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Iodination: Add N-iodosuccinimide (NIS) to the solution. The reaction is typically carried out at room temperature and may require stirring for an extended period (e.g., 24-72 hours) to proceed to completion.[1]
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent solution, such as aqueous sodium thiosulfate, to remove any unreacted iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure this compound.
Key Applications and Experimental Methodologies
This compound has two primary and well-documented applications in biomedical research: as a chain-terminating nucleoside in DNA sequencing and as a synthetic precursor for novel immunomodulatory agents.
DNA Sequencing: The Sanger Chain-Termination Method
The absence of a 3'-hydroxyl group on the deoxyribose moiety makes this compound (after conversion to its triphosphate form) a potent chain terminator in DNA synthesis. This property is fundamental to the Sanger sequencing method.[4][5][6][7]
-
Reaction Setup: Four separate sequencing reactions are prepared, each containing the single-stranded DNA template, a primer, DNA polymerase, all four deoxynucleoside triphosphates (dNTPs), and a small amount of one of the four dideoxynucleoside triphosphates (ddNTPs), including the triphosphate of this compound (ddATP analog).
-
Chain Elongation and Termination: The DNA polymerase extends the primer, incorporating dNTPs. When a ddNTP is incorporated, the chain elongation is terminated. This results in a collection of DNA fragments of varying lengths, each ending with a specific ddNTP.
-
Gel Electrophoresis: The fragments from the four reactions are separated by size using polyacrylamide gel electrophoresis.
-
Sequence Determination: The DNA sequence is read by identifying the terminal ddNTP of each fragment, from the shortest to the longest.
Workflow for Sanger DNA sequencing.
Synthesis of STING Receptor Agonists
This compound serves as a key intermediate in the synthesis of novel agonists for the Stimulator of Interferon Genes (STING) receptor. The STING pathway is a critical component of the innate immune system, and its activation has shown promise in cancer immunotherapy. The iodine atom at the 7-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups.
-
Reaction Setup: In a reaction vessel, this compound, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., triphenylphosphine-3,3',3''-trisulfonate), and a base (e.g., Cs₂CO₃) are combined in a solvent mixture, typically water and an organic solvent like acetonitrile.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specific duration, often for a short period (e.g., 30 minutes) to prevent degradation of the nucleoside.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion, the mixture is cooled, and the product is purified from the reaction mixture.
-
Purification: The desired STING agonist is typically purified using preparative HPLC.
Synthesis of STING agonists.
Potential Therapeutic Applications
While specific in-vivo or clinical data for this compound is limited, its structural features suggest potential as an antiviral and anticancer agent.[8]
Antiviral Activity
As a dideoxynucleoside analog, it has the potential to inhibit viral reverse transcriptases and polymerases. The mechanism of action would be similar to that of other nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and other viral infections.[9][10][11] The triphosphate form of the compound would act as a competitive inhibitor of the natural dATP, and its incorporation into the growing viral DNA chain would lead to termination of replication.
Anticancer Activity
The ability of nucleoside analogs to interfere with DNA synthesis also makes them candidates for anticancer therapy. By inhibiting DNA polymerases, these compounds can selectively target rapidly dividing cancer cells. Further research is needed to evaluate the specific efficacy and selectivity of this compound against various cancer cell lines.
Conclusion
This compound is a valuable synthetic nucleoside with established utility in fundamental molecular biology techniques and significant potential in drug discovery and development. Its role as a chain terminator in DNA sequencing is a classic example of its application, while its use as a precursor for STING agonists highlights its importance in the cutting-edge field of immunotherapy. Further investigation into its direct antiviral and anticancer properties is warranted to fully explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-Deaza-7-iodo-2',3'-dideoxyadenosine - CD BioGlyco [bioglyco.com]
- 4. Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity and Characterization of 7-Iodo-2',3'-dideoxy-7-deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic nucleoside analog with significant potential in biomedical research and drug development. As a derivative of adenosine, its structural modifications—the substitution of nitrogen with carbon at the 7-position (7-deaza) and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar—confer unique chemical and biological properties. This guide provides a comprehensive overview of the purity, characterization, and synthesis of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, virology, and oncology.
Physicochemical Properties and Purity
This compound is typically supplied as a white to off-white solid. Its purity is a critical parameter for its use in research and development, and it is most commonly determined by High-Performance Liquid Chromatography (HPLC). Commercial suppliers generally guarantee a purity of ≥97% or ≥98%.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃IN₄O₂ | [1][2] |
| Molecular Weight | 360.15 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Purity (by HPLC) | ≥97% to ≥98% | [1][2] |
| CAS Number | 114748-70-8 | [1] |
| Storage Conditions | Store at ≤ -15 °C, protected from light | [1] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process, analogous to the synthesis of related 7-deaza-7-iodo-2'-deoxynucleosides. A plausible synthetic route involves the glycosylation of a protected 7-iodo-7-deazapurine base with a suitable 2,3-dideoxyribose derivative, followed by deprotection steps.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Characterization and Analytical Methods
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound, confirming its identity, purity, and structural integrity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound. A reverse-phase method is typically employed.
Exemplary HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid or a similar modifier).
-
Gradient: A linear gradient from 5% to 95% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 260 nm.
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled at 25 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of the molecule. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the stereochemistry.
Exemplary NMR Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).
-
Instrument: 300-500 MHz NMR spectrometer.
-
¹H NMR: Expected signals would include those for the aromatic protons of the deazapurine ring system, the anomeric proton of the dideoxyribose, and the remaining protons of the sugar moiety.
-
¹³C NMR: Expected signals would correspond to the carbon atoms of the heterocyclic base and the dideoxyribose sugar.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique for this type of analysis.
Exemplary ESI-MS Protocol:
-
Ionization Mode: Positive or negative electrospray ionization.
-
Mass Analyzer: Time-of-flight (TOF) or quadrupole.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Expected Ion: In positive mode, the protonated molecule [M+H]⁺ with an m/z of approximately 361.02 is expected. High-resolution mass spectrometry can confirm the elemental formula.
Caption: General workflow for the characterization of this compound.
Mechanism of Action and Biological Relevance
This compound and related 7-deazaadenosine analogs are known to interfere with nucleic acid metabolism. Their primary mechanisms of action are believed to be:
-
Inhibition of DNA and RNA Synthesis: As a dideoxynucleoside, it lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, acting as a chain terminator for DNA polymerases and reverse transcriptases. This property makes it a candidate for antiviral and anticancer therapies.
-
Modulation of Innate Immunity: Certain 7-deazaadenosine analogs, particularly in their cyclic dinucleotide form, have been shown to be potent agonists of the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway leads to the production of type I interferons and other cytokines, stimulating an innate immune response.
STING Signaling Pathway
Caption: Simplified diagram of the STING signaling pathway activated by cyclic dinucleotides (CDNs).
Conclusion
This compound is a valuable tool for scientific research with promising therapeutic potential. A thorough understanding of its purity, characterization, and synthesis is paramount for its effective and reliable application. The methodologies and data presented in this guide are intended to support researchers in their endeavors to utilize this compound for the advancement of science and medicine.
References
The Antiviral Potential of 7-Deazapurine Nucleosides: A Technical Guide
Introduction
7-Deazapurine nucleosides, structural analogs of natural purine (B94841) nucleosides, have emerged as a promising class of antiviral agents. The substitution of the nitrogen atom at the 7-position with a carbon atom in the purine ring system confers unique biochemical properties, often leading to enhanced therapeutic potential.[1][2] This modification allows for greater structural diversity through substitutions at the C7 position, which can improve interactions with viral enzymes and enhance base-pairing in nucleic acids.[1][2] This guide provides a comprehensive overview of the antiviral activity, mechanism of action, and experimental evaluation of 7-deazapurine nucleosides for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary antiviral mechanism of many 7-deazapurine nucleosides involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[3][4][5] To exert their antiviral effect, these nucleoside analogs must first be anabolized within the host cell to their active triphosphate form.[6][7] This process is typically a three-step phosphorylation cascade mediated by host cell kinases.[7][8][9]
Once converted to the triphosphate metabolite, the 7-deazapurine nucleoside triphosphate acts as a competitive inhibitor of the natural nucleoside triphosphate substrate for the viral RdRp.[5] Incorporation of the analog into the growing viral RNA chain can lead to chain termination, thereby halting viral replication.[3][10] The lack of a 3'-hydroxyl group in some modified nucleosides directly prevents the formation of the next phosphodiester bond. In other cases, the modified purine base, once incorporated, can disrupt the proper conformation of the polymerase active site or the RNA template, leading to premature termination.
Due to the critical and highly conserved nature of the viral polymerase active site, nucleoside inhibitors like 7-deazapurine analogs often exhibit a broad spectrum of antiviral activity and a higher barrier to the development of viral resistance compared to non-nucleoside inhibitors that target allosteric sites.[11]
dot
Caption: Intracellular activation and mechanism of action of 7-deazapurine nucleoside analogs.
Antiviral Activity Spectrum
7-Deazapurine nucleosides have demonstrated a broad spectrum of activity against various RNA viruses. The tables below summarize the in vitro antiviral activity and cytotoxicity of selected compounds from the literature.
Table 1: Anti-HCV Activity of 7-Deazapurine Nucleosides
| Compound | Virus/Replicon | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2'-C-Methyl-7-deazaadenosine | HCV Genotype 1b | Huh-7 | 0.3 | >10 | >100 | >333 | |
| 7-Vinyl-7-deaza-adenosine (β-form) | HCV Replicon | Huh-7 | <10 | 7.6 | >100 | >10 | |
| 2'-Deoxy-2'-fluoro-2'-C-methyl-7-carbomethoxyvinyl-7-deazaadenosine (α-form) | Not Active | Huh-7 | >100 | >100 | >100 | - | [6] |
Table 2: Anti-HIV-1 Activity of 7-Deazapurine Nucleosides
| Compound | Virus Strain | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2'-Deoxy-2'-fluoro-2'-C-methyl-7-carbomethoxyvinyl-7-deazaadenosine (α-form) | HIV-1 | Various | 0.71 ± 0.25 | 9.5 ± 3.3 | >100 | >140 | [6] |
Table 3: Anti-Dengue Virus (DENV) Activity of 7-Deazapurine Nucleosides
| Compound | DENV Serotype | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 6e | DENV-2 | A549 | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 |[12][13] | | Compound 6e | DENV-2 | HepG2 | 2.081 ± 1.102 | 146.47 ± 11.05 | 63.7 |[12][13] |
Table 4: Broad-Spectrum Antiviral Activity of 7-Deazapurine Nucleosides
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-Deaza-2'-C-methyladenosine | West Nile Virus (WNV) | Not specified | Nanomolar to low micromolar | Negligible | Not specified | [3][4] |
| 7-Deaza-2'-C-methyladenosine | Zika Virus (ZIKV) | Not specified | 5-15 | Not specified | Not specified | [14] |
| 7-Substituted 7-Deazaadenosine Ribonucleosides | Dengue, Zika, TBEV, West Nile, SARS-CoV-2 | Various | Submicromolar to micromolar | Significant cytotoxicity observed for some compounds | Not specified | [10] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the 50% cytotoxic concentration (CC50) of the test compounds.
-
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-free control (medium only).
-
Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting the percentage of viability against the compound concentration.
-
dot
Caption: Workflow for determining the cytotoxicity (CC50) using the MTT assay.
HCV Replicon Assay
This assay is used to determine the antiviral activity (EC50) of compounds against Hepatitis C Virus replication.
-
Materials:
-
Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)
-
96-well plates
-
Complete cell culture medium containing G418 (for stable cell lines)
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the HCV replicon cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate the plate for 72 hours at 37°C.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
The EC50 value is calculated as the compound concentration that reduces the luciferase signal by 50% compared to the vehicle-treated control.
-
Viral RNA Quantification by RT-qPCR
This method quantifies the amount of viral RNA in infected cells treated with antiviral compounds.
-
Materials:
-
Virus-infected cells treated with test compounds
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe
-
Primers specific for the target viral gene and a housekeeping gene (for normalization)
-
Real-time PCR instrument
-
-
Procedure:
-
Infect cells with the virus in the presence of different concentrations of the test compound.
-
After the desired incubation period, harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data to determine the relative quantification of viral RNA, normalized to the housekeeping gene, and calculate the EC50 value.
-
dotdot digraph "Antiviral_Screening_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Compound_Library" [label="Library of 7-Deazapurine\nNucleoside Analogs"]; "Primary_Screening" [label="Primary Screening\n(e.g., HCV Replicon Assay)"]; "Hit_Identification" [label="Hit Identification\n(Active Compounds)"]; "Dose_Response" [label="Dose-Response Assays\n(EC50 Determination)"]; "Cytotoxicity_Assay" [label="Cytotoxicity Assay\n(CC50 Determination)"]; "Selectivity_Index" [label="Calculate Selectivity Index\n(SI = CC50 / EC50)"]; "Mechanism_Studies" [label="Mechanism of Action Studies\n(e.g., Polymerase Assay)"]; "Lead_Optimization" [label="Lead Optimization"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];
"Start" -> "Compound_Library"; "Compound_Library" -> "Primary_Screening"; "Primary_Screening" -> "Hit_Identification"; "Hit_Identification" -> "Dose_Response"; "Dose_Response" -> "Selectivity_Index"; "Cytotoxicity_Assay" -> "Selectivity_Index"; "Selectivity_Index" -> "Mechanism_Studies"; "Mechanism_Studies" -> "Lead_Optimization"; "Lead_Optimization" -> "End"; }
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action of interferon and nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxicity Profile of Modified Deazaadenosine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxicity profiles of various modified deazaadenosine compounds. Deazaadenosine analogs, a class of nucleoside analogs where a nitrogen atom in the purine (B94841) ring is replaced by a carbon atom, have garnered significant interest for their potent anticancer and antiviral activities.[1][2] This modification enhances metabolic stability, leading to prolonged intracellular concentrations and increased therapeutic efficacy.[1] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and drug development in this promising area.
Quantitative Cytotoxicity Data
The cytotoxic activity of modified deazaadenosine compounds has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values are summarized below, providing a comparative overview of their potency.
| Compound Class | Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| 1-Deazaadenosine (B84304) Analogs | 1-Deazaadenosine | Cervical Carcinoma | HeLa | - | [3] |
| Human Epidermoid Carcinoma | KB | 0.34 | [3] | ||
| Murine Leukemia | P388 | 1.8 | [3] | ||
| Murine Lymphocytic Leukemia | L1210 | - | [3] | ||
| 7-Deazaadenosine Analogs | 7-benzyl-9-deazaadenosine | Leukemia | L1210 | 0.07 | [1] |
| Leukemia | P388 | 0.1 | [1] | ||
| Lymphoblastic Leukemia | CCRF-CEM | 0.2 | [1] | ||
| Melanoma | B16F10 | 1.5 | [1] | ||
| 7-methyl-9-deazaadenosine | Leukemia | L1210 | 0.4 | [1] | |
| Leukemia | P388 | 0.7 | [1] | ||
| Lymphoblastic Leukemia | CCRF-CEM | 0.3 | [1] | ||
| Melanoma | B16F10 | - | [1] | ||
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | Various Cancer Cell Lines | - | Nanomolar range | [4] | |
| Naturally Occurring Deazaadenosines | Tubercidin (7-deazaadenosine) | - | Vero | CC50 = 14.23 | [5] |
| - | LLC-PK1 | CC50 = 14.32 | [5] | ||
| Toyocamycin | - | - | - | [6][7] | |
| Sangivamycin | Multiple Myeloma | - | < 0.25 | [8] | |
| 9-Deazaadenosine Analogs | 9-Deazaadenosine | Human Solid Tumors | Various | 0.011 - 0.085 | [9] |
Mechanisms of Cytotoxicity
Modified deazaadenosine compounds exert their cytotoxic effects through a variety of mechanisms, primarily by interfering with fundamental cellular processes. Upon cellular uptake, these analogs are phosphorylated to their active mono-, di-, and triphosphate forms, which can then act as metabolic inhibitors.[2][10]
Inhibition of Nucleic Acid and Protein Synthesis: A primary mechanism of action is the disruption of DNA and RNA synthesis. The triphosphate derivatives of these analogs can be incorporated into growing nucleic acid chains by polymerases, leading to chain termination and inhibition of replication and transcription.[1][2][10] This ultimately induces apoptosis in rapidly dividing cancer cells.[1] Some analogs, like 7-(2-Thienyl)-7-deazaadenosine (AB61), are incorporated into both DNA and RNA.[4] Furthermore, by affecting RNA processing and function, these compounds can indirectly inhibit protein synthesis.[2]
Induction of Apoptosis: Many deazaadenosine analogs are potent inducers of apoptosis. For instance, 3-Deazaadenosine (B1664127) (DZA) has been shown to induce the intrinsic apoptotic pathway in human leukemia cells.[11] This process involves the translocation of BAX from the cytosol to the mitochondria, leading to the release of cytochrome c, which in turn activates caspase-dependent pathways.[11][12] DZA-induced apoptosis is mediated by caspase-3-like activity.[13] Deoxyadenosine analogs can also directly affect mitochondria to induce programmed cell death.[14]
Modulation of Signaling Pathways: Modified deazaadenosines can interfere with crucial cellular signaling pathways. Tubercidin has been observed to downregulate the Ras/BRaf/MEK/ERK signaling pathway, which is vital for cancer cell proliferation and survival.[10] Additionally, certain 7-deazaadenosine analogs, particularly in their cyclic dinucleotide form, can activate the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system, making them promising candidates for cancer immunotherapy.[1] Toyocamycin has been identified as a potent inhibitor of ER stress-induced XBP1 mRNA splicing, a critical pathway for the survival of multiple myeloma cells.[6][7]
Kinase Inhibition: Tubercidin and its phosphorylated forms can inhibit various kinases that utilize ATP, thereby disrupting cellular signaling.[2] Sangivamycin and its analogs have been shown to inhibit protein kinase C (PKC) and cyclin-dependent kinase 9 (CDK9), leading to the transcriptional repression of oncogenes.[15][16][17]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the cytotoxic profiles of these compounds. Below are protocols for key experiments cited in the literature.
Cytotoxicity and Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1]
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Modified deazaadenosine compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay [15]
This assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
96-well opaque-walled plates
-
Cell lines of interest
-
Cell culture medium
-
Test compound
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in 96-well plates and incubate.
-
Treat cells with the test compound for the desired time (e.g., 48, 72, or 96 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Apoptosis Assays
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with the deazaadenosine compound.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Caspase Activity Assay [13]
This assay measures the activity of caspases, key mediators of apoptosis.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Caspase-specific substrate conjugated to a colorimetric or fluorometric reporter
-
Microplate reader
-
-
Procedure:
-
Lyse cells to release intracellular contents.
-
Add the cell lysate to a microplate well.
-
Add the caspase substrate to initiate the reaction.
-
Incubate at 37°C.
-
Measure the absorbance or fluorescence to quantify caspase activity.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows involved in the cytotoxic activity of modified deazaadenosine compounds.
Caption: Workflow for assessing compound cytotoxicity.
Caption: DZA-induced intrinsic apoptosis signaling.
Caption: Tubercidin's inhibitory effect on a key cancer pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved synthesis and antitumor activity of 1-deazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drug repurposing screens identify Tubercidin as a potent antiviral agent against porcine nidovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing (Journal Article) | ETDEWEB [osti.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 9-Deazaadenosine--a new potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Induction of the Intrinsic Apoptotic Pathway by 3-Deazaadenosine Is Mediated by BAX Activation in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction of apoptosis in human leukemia cells by 3-deazaadenosine is mediated by caspase-3-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Use of 7-Iodo-2',3'-dideoxy-7-deazaadenosine in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-2',3'-dideoxy-7-deazaadenosine is a modified dideoxynucleoside analog that serves as a valuable tool in molecular biology and drug development.[1] As a chain-terminating nucleotide, its primary application is in DNA sequencing and as a probe for studying DNA-protein interactions. The 7-deaza modification, which replaces the nitrogen at position 7 of the purine (B94841) ring with a carbon atom, helps to reduce secondary structures in GC-rich DNA sequences, thereby improving the accuracy and readability of sequencing data.[2][3] The addition of an iodine atom at the 7-position provides a site for further chemical modification and can also influence the biochemical properties of the nucleoside. These characteristics make this compound a subject of interest in antiviral and anticancer research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃IN₄O₂ |
| Molecular Weight | 360.15 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥97% |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C, protect from light |
Applications
The unique structure of this compound lends itself to several key applications in research and development:
-
DNA Sequencing: As a chain terminator, the triphosphate form (7-Iodo-7-deaza-ddATP) is used in Sanger sequencing to generate a ladder of DNA fragments for sequence determination. The 7-deaza modification is particularly useful for sequencing through GC-rich regions that are prone to forming secondary structures, which can cause premature termination by DNA polymerase.[2][3]
-
Antiviral Research: Nucleoside and nucleotide analogs are a cornerstone of antiviral therapy. Modified dideoxynucleosides can act as chain terminators of viral DNA synthesis, a mechanism employed by many antiretroviral drugs. The antiviral potential of 7-deazaadenosine analogs has been explored, and this compound represents a candidate for such studies.[4]
-
Drug Development and Medicinal Chemistry: The iodine atom at the 7-position serves as a versatile handle for post-synthetic modifications via cross-coupling reactions. This allows for the attachment of various functional groups, such as fluorophores or affinity tags, enabling the development of probes for biochemical assays or the synthesis of novel drug candidates.
Experimental Protocols
Protocol 1: Synthesis of this compound 5'-triphosphate (7-Iodo-7-deaza-ddATP)
The synthesis of the 5'-triphosphate derivative is a prerequisite for its use in enzymatic DNA synthesis. A general protocol for the triphosphorylation of a nucleoside analog is provided below.
Materials:
-
This compound
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Metaphosphoric acid
-
Trimethyl phosphate (B84403) (anhydrous)
-
Tributylamine
-
Triethylammonium bicarbonate (TEAB) buffer
-
Anion exchange chromatography column (e.g., DEAE-Sephadex)
-
HPLC system for purification and analysis
Procedure:
-
Phosphorylation: Dissolve this compound and proton sponge in anhydrous trimethyl phosphate.
-
Cool the mixture in an ice bath and add freshly prepared phosphorylating agent (e.g., phosphorus oxychloride).
-
Stir the reaction at 0°C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Pyrophosphate Addition: In a separate flask, prepare a solution of tributylammonium (B8510715) pyrophosphate in anhydrous DMF.
-
Add the pyrophosphate solution to the reaction mixture and stir for an additional 1-2 hours at room temperature.
-
Quenching and Purification: Quench the reaction by adding TEAB buffer.
-
Purify the crude product by anion exchange chromatography using a linear gradient of TEAB buffer.
-
Collect the fractions containing the triphosphate product, pool them, and lyophilize.
-
Further purify the product by preparative HPLC to achieve high purity.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, mass spectrometry, and analytical HPLC.
Protocol 2: DNA Sequencing using 7-Iodo-7-deaza-ddATP (Sanger Method)
This protocol outlines the use of 7-Iodo-7-deaza-ddATP as a chain terminator in a standard Sanger sequencing reaction.
Materials:
-
Purified DNA template
-
Sequencing primer
-
DNA polymerase suitable for sequencing (e.g., Taq polymerase or a genetically modified version)
-
Deoxynucleotide mix (dATP, dCTP, dGTP, dTTP)
-
This compound 5'-triphosphate (7-Iodo-7-deaza-ddATP)
-
Other dideoxynucleotides (ddCTP, ddGTP, ddTTP)
-
Sequencing buffer
-
Automated DNA sequencer or reagents for manual sequencing gel analysis
Procedure:
-
Reaction Setup: Prepare four separate sequencing reactions, one for each dideoxynucleotide (A, C, G, T). For the 'A' termination reaction, use 7-Iodo-7-deaza-ddATP.
-
In each reaction tube, combine the DNA template, sequencing primer, sequencing buffer, and DNA polymerase.
-
Add the deoxynucleotide mix to each tube.
-
Add the respective dideoxynucleotide terminator to each tube. The ratio of dNTPs to ddNTPs is critical and may require optimization, but a common starting point is a 100:1 molar ratio.
-
Thermal Cycling: Perform thermal cycling to denature the DNA template and allow for primer annealing and extension. A typical cycle would be:
-
Initial denaturation: 96°C for 1 minute
-
25-35 cycles of:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-60°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Final hold: 4°C
-
-
Purification: Purify the sequencing products to remove unincorporated ddNTPs, dNTPs, and primers. This can be done using ethanol (B145695) precipitation or column purification.
-
Analysis: Analyze the chain-terminated fragments using an automated DNA sequencer or by running them on a denaturing polyacrylamide gel for manual sequencing. The use of 7-deaza analogs often results in more uniform band spacing and reduced compressions.[2][3]
Visualizations
Chain Termination by 7-Iodo-7-deaza-ddATP in DNA Synthesis
Caption: Mechanism of DNA chain termination by 7-Iodo-7-deaza-ddATP.
Sanger Sequencing Workflow using 7-Iodo-7-deaza-ddATP
Caption: Workflow for Sanger DNA sequencing.
Potential Application in Antiviral Drug Development
Caption: Antiviral mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Iodo-2',3'-dideoxy-7-deazaadenosine in DNA Sequencing
Application Note
Introduction
7-Iodo-2',3'-dideoxy-7-deazaadenosine is a modified dideoxynucleoside triphosphate (ddNTP) analog used in the Sanger chain-termination method of DNA sequencing. The substitution of the nitrogen at the 7-position of the purine (B94841) ring with a carbon atom (7-deaza modification) and the addition of an iodine atom at this position can offer advantages in certain sequencing applications. The primary role of any ddNTP is to act as a chain terminator during in vitro DNA synthesis, a process central to Sanger sequencing. When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), thereby terminating the extension of the DNA chain.
The 7-deaza modification helps to reduce band compression in gel electrophoresis, a common artifact in Sanger sequencing, particularly in GC-rich regions. Band compressions arise from the formation of secondary structures (e.g., hairpins) in the newly synthesized DNA fragments, which can alter their electrophoretic mobility and lead to ambiguous or incorrect sequence reads. By replacing the N7 atom with a C-H group, the potential for Hoogsteen base pairing is eliminated, thus reducing the stability of these secondary structures. The addition of a bulky halogen atom like iodine can further disrupt secondary structure formation and may also alter the substrate characteristics for DNA polymerases.
This document provides an overview of the application of this compound in DNA sequencing, including a generalized experimental protocol and relevant technical data. It is intended for researchers, scientists, and drug development professionals working in the fields of genomics, molecular biology, and diagnostics.
Principle
The core principle behind the use of this compound in DNA sequencing is its function as a specific chain terminator for the base adenine (B156593). In a Sanger sequencing reaction, a mixture of the four standard dNTPs (dATP, dCTP, dGTP, dTTP) and a small amount of a specific ddNTP, in this case, the triphosphate form of this compound (7-Iodo-7-deaza-ddATP), are included. During the enzymatic synthesis of a DNA strand complementary to the template, the DNA polymerase will occasionally incorporate the 7-Iodo-7-deaza-ddATP opposite a thymine (B56734) base. This incorporation event halts the synthesis of that particular DNA fragment. The result is a collection of DNA fragments of varying lengths, each ending with the 7-Iodo-7-deaza-ddA analog. By separating these fragments by size using capillary electrophoresis, the position of each adenine in the original DNA sequence can be determined.
Data Presentation
While specific quantitative data for the performance of this compound in DNA sequencing is not extensively available in the public literature, the following tables provide a generalized representation of typical concentrations and parameters used in Sanger sequencing reactions. These values should be considered as a starting point for optimization.
Table 1: Generalized Sanger Sequencing Reaction Components
| Component | Stock Concentration | Volume per Reaction (µL) | Final Concentration |
| Sequencing Primer | 1-5 µM | 1 | 50-250 nM |
| DNA Template (Plasmid) | 100-200 ng/µL | 1-4 | 100-800 ng |
| Sequencing Buffer | 5X | 2 | 1X |
| dNTP Mix | 10 mM each | 1 | 500 µM each |
| 7-Iodo-7-deaza-ddATP* | 100 µM | 0.5-2 | 2.5-10 µM |
| DNA Polymerase | 5 U/µL | 0.5 | 2.5 U |
| Nuclease-free Water | - | to 10 µL | - |
*The optimal concentration of 7-Iodo-7-deaza-ddATP may vary depending on the DNA polymerase used, the template sequence, and the desired read length. It is recommended to perform a titration to determine the optimal concentration for your specific application.
Table 2: Typical Thermal Cycling Conditions for Cycle Sequencing
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 96 | 1 minute | 1 |
| Denaturation | 96 | 10 seconds | 25-35 |
| Annealing | 50-60 | 5 seconds | 25-35 |
| Extension | 60 | 4 minutes | 25-35 |
| Final Extension | 72 | 5 minutes | 1 |
| Hold | 4 | Indefinite | 1 |
Experimental Protocols
Protocol: DNA Sequencing using the Sanger Chain-Termination Method with this compound Triphosphate
This protocol provides a general procedure for cycle sequencing using a modified dideoxynucleotide. It is assumed that the user has purified plasmid DNA or PCR product to be sequenced.
Materials:
-
Purified DNA template (100-200 ng/µL for plasmids, 20-80 ng/µL for PCR products)
-
Sequencing primer (1-5 µM)
-
Sequencing Buffer (5X)
-
dNTP mix (containing dATP, dCTP, dGTP, dTTP at 10 mM each)
-
This compound triphosphate (7-Iodo-7-deaza-ddATP) (100 µM stock solution)
-
Thermostable DNA polymerase (e.g., Taq polymerase or a modified version for sequencing)
-
Nuclease-free water
-
PCR tubes or a 96-well plate
-
Thermal cycler
-
Ethanol (70% and 100%)
-
EDTA (125 mM)
-
Sodium Acetate (B1210297) (3 M, pH 5.2)
-
Capillary electrophoresis system and appropriate reagents
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the sequencing reactions. For a single 10 µL reaction, combine the components as listed in Table 1. The volume of DNA template and primer may need to be adjusted based on their concentrations.
-
It is crucial to optimize the ratio of dNTPs to 7-Iodo-7-deaza-ddATP. A good starting point is a 100:1 molar ratio of dATP to 7-Iodo-7-deaza-ddATP.
-
Aliquot the master mix into individual PCR tubes or wells of a 96-well plate.
-
Add the DNA template and primer to each reaction.
-
Gently mix the contents and centrifuge briefly to collect the reaction at the bottom of the tube.
-
-
Thermal Cycling:
-
Place the reaction tubes or plate in a thermal cycler.
-
Perform cycle sequencing using the conditions outlined in Table 2. The annealing temperature may need to be optimized based on the melting temperature (Tm) of the primer.
-
-
Purification of Sequencing Products:
-
After thermal cycling, the unincorporated dNTPs, ddNTPs, and primers must be removed. This is commonly achieved through ethanol/EDTA precipitation.
-
To each 10 µL sequencing reaction, add 2 µL of 125 mM EDTA, 2 µL of 3 M sodium acetate (pH 5.2), and 50 µL of absolute ethanol.
-
Vortex briefly and incubate at room temperature for 15 minutes to precipitate the DNA fragments.
-
Centrifuge at maximum speed for 20-30 minutes at 4°C.
-
Carefully aspirate and discard the supernatant without disturbing the DNA pellet.
-
Wash the pellet with 100 µL of 70% ethanol.
-
Centrifuge for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry.
-
-
Sample Preparation for Electrophoresis:
-
Resuspend the purified and dried DNA pellet in a formamide-based loading buffer (e.g., Hi-Di Formamide). The volume will depend on the requirements of the capillary electrophoresis instrument.
-
Denature the samples by heating at 95°C for 5 minutes, followed by immediate cooling on ice.
-
-
Capillary Electrophoresis and Data Analysis:
-
Load the denatured samples onto an automated DNA sequencer.
-
Run the electrophoresis according to the manufacturer's instructions.
-
The sequencing software will automatically call the bases and generate a chromatogram.
-
Analyze the sequencing data, paying close attention to peak resolution and signal strength.
-
Mandatory Visualization
Caption: Chemical structure of this compound.
Caption: Workflow of Sanger sequencing with 7-Iodo-7-deaza-ddATP.
Caption: Logical flow of the experimental protocol.
Application Notes and Protocols: 7-Iodo-2',3'-dideoxy-7-deazaadenosine as a Chain Terminator in PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-2',3'-dideoxy-7-deazaadenosine is a modified nucleoside analog with potential applications in molecular biology and drug development. Its unique structure, featuring a halogenated deazapurine base and a dideoxyribose sugar, suggests its utility as a tool for inhibiting DNA synthesis. This document provides detailed application notes and protocols for the use of its triphosphate form (this compound triphosphate) as a chain terminator in Polymerase Chain Reaction (PCR), particularly in the context of Sanger sequencing.
The 7-deaza modification, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, is known to alter the hydrogen-bonding capabilities in the major groove of the DNA. This can be advantageous in sequencing GC-rich regions by reducing the formation of secondary structures that can cause polymerase pausing and premature termination.[1][2][3] The 2',3'-dideoxy modification removes the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, leading to the termination of DNA chain elongation.[4] The iodine at the 7-position offers a site for further modification or for altering protein-DNA interactions.
These notes are intended to guide researchers in the application of this compound for DNA sequencing and related techniques.
Principle of Chain Termination
In PCR-based sequencing, also known as Sanger sequencing, a DNA polymerase synthesizes a complementary strand to a single-stranded DNA template. The reaction mixture contains the four standard deoxynucleotide triphosphates (dNTPs) and a small amount of a specific dideoxynucleotide triphosphate (ddNTP). When the polymerase incorporates a ddNTP into the growing DNA strand, the absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, thus terminating the chain.[4] By running four separate reactions, each with a different ddNTP, or by using fluorescently labeled ddNTPs in a single reaction, the sequence of the template DNA can be determined by separating the resulting fragments by size.
This compound triphosphate acts as a chain terminator when incorporated opposite a thymine (B56734) base in the DNA template.
Data Summary
| Nucleotide Analog | Modification | Primary Application in PCR/Sequencing | Known Effects on DNA Polymerase and DNA Structure |
| 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) | 7-deaza modification of the guanine (B1146940) base. | Resolving band compression in GC-rich sequences. | Reduces formation of Hoogsteen base pairs and secondary structures. Taq polymerase accepts it, though sometimes less efficiently than dGTP.[1][3][5] |
| 7-deaza-2'-deoxyadenosine triphosphate (7-deaza-dATP) | 7-deaza modification of the adenine (B156593) base. | Improving the quality of sequencing data by reducing anomalies in electrophoretic mobility. | Can lead to more uniform chain termination events, especially with fluorescently-labeled dideoxynucleotides.[6] |
| 2',3'-dideoxyadenosine triphosphate (ddATP) | Dideoxy modification of the ribose sugar. | Chain termination in Sanger sequencing opposite thymine bases. | Acts as a substrate for DNA polymerase, but terminates chain elongation due to the lack of a 3'-OH group.[4] |
| This compound triphosphate | Combination of 7-iodo, 7-deaza, and 2',3'-dideoxy modifications. | Hypothesized: Chain termination in Sanger sequencing with potential benefits in GC-rich regions. | Expected to function as a chain terminator. The 7-deaza modification may reduce secondary structures, while the iodo-group could influence polymerase interaction. |
Experimental Protocols
The following is a generalized protocol for using this compound triphosphate as a chain terminator in a cycle sequencing reaction. The exact concentrations and cycling conditions may need to be optimized for your specific template, primers, and DNA polymerase.
Protocol: Cycle Sequencing with this compound Triphosphate
1. Reagents and Materials:
-
DNA template (e.g., purified PCR product or plasmid DNA)
-
Sequencing primer
-
Thermostable DNA polymerase (e.g., Taq polymerase or a variant optimized for sequencing)
-
Deoxynucleotide mix (dATP, dCTP, dGTP, dTTP)
-
This compound triphosphate (ddA*TP)
-
Other dideoxynucleotide triphosphates (ddCTP, ddGTP, ddTTP), fluorescently labeled if using an automated sequencer
-
Sequencing buffer
-
Nuclease-free water
-
Thermal cycler
-
Method for fragment analysis (e.g., capillary electrophoresis on an automated DNA sequencer)
2. Reaction Setup:
The following setup is for a single termination reaction for the 'A' track. For full sequencing, four separate reactions with each ddNTP or a single reaction with all four fluorescently labeled ddNTPs should be prepared.
| Component | Volume (µL) | Final Concentration |
| Sequencing Buffer (5x) | 2 | 1x |
| dNTP Mix (e.g., 100 µM each) | 1 | 10 µM each |
| ddA*TP (e.g., 1 µM) | 1 | 0.1 µM |
| Primer (10 µM) | 1 | 1 µM |
| DNA Template (50-100 ng/µL) | 1 | 50-100 ng |
| DNA Polymerase (5 U/µL) | 0.5 | 2.5 U |
| Nuclease-free water | 3.5 | - |
| Total Volume | 10 |
Note: The ratio of dNTPs to ddNTPs is critical for obtaining a good distribution of fragment lengths. A typical starting point is a 100:1 molar ratio. This may require optimization.
3. Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 96 | 1 minute | 1 |
| Denaturation | 96 | 10 seconds | 25-30 |
| Annealing | 50-60* | 5 seconds | |
| Extension | 60 | 4 minutes | |
| Final Hold | 4 | Hold | 1 |
* The annealing temperature should be optimized based on the melting temperature (Tm) of the primer.
4. Post-Reaction Cleanup:
After the cycle sequencing reaction, unincorporated dyes and ddNTPs must be removed. This can be achieved using methods such as ethanol/EDTA precipitation or spin-column purification according to the manufacturer's instructions.
5. Fragment Analysis:
The purified DNA fragments are then separated by size using capillary electrophoresis on an automated DNA sequencer. The sequence is determined by the order of the fluorescently labeled terminal bases.
Visualizations
Caption: Workflow for Sanger sequencing using a chain terminator.
Caption: DNA elongation vs. chain termination by a dideoxynucleotide.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Iodo-2',3'-dideoxy-7-deazaadenosine in Polymerase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic dideoxynucleoside analog that serves as a valuable tool in biochemical and molecular biology research.[1] Structurally related to the natural nucleoside deoxyadenosine, it incorporates two key modifications: the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the substitution of nitrogen at position 7 of the purine (B94841) ring with a carbon atom, to which an iodine atom is attached. These modifications confer unique properties that make it a potent inhibitor of polymerase activity, rendering it useful in studies of DNA synthesis, viral replication, and as a potential therapeutic agent.[1]
The primary mechanism of action for this compound in polymerase assays is as a chain terminator of DNA synthesis.[2][3] For it to be active, it must first be intracellularly converted to its triphosphate form, this compound triphosphate (7-I-ddATP), by host cell kinases. DNA polymerases can recognize and incorporate this analog into a growing DNA strand opposite a thymine (B56734) base in the template. However, due to the absence of the 3'-hydroxyl group, the formation of a phosphodiester bond with the subsequent deoxynucleotide triphosphate (dNTP) is blocked, leading to the termination of DNA chain elongation.[3][4]
The 7-deaza modification can enhance the inhibitory potency of nucleoside analogs against certain viral polymerases, such as the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV).[5] This suggests that this compound could be a selective inhibitor of viral polymerases over host cell DNA polymerases.
These application notes provide a summary of the quantitative data available for related 7-deazaadenosine analogs and a detailed protocol for a typical polymerase chain termination assay.
Data Presentation
The inhibitory activity of 7-deazaadenosine analogs has been quantified against various polymerases. The following table summarizes the 50% inhibitory concentration (IC50) values for the triphosphate forms of several 7-deazaadenosine analogs against HCV RNA-dependent RNA polymerase (RdRp). While data for the specific 7-iodo-2',3'-dideoxy analog is not available in the reviewed literature, the presented data for similar compounds illustrates the potential potency of this class of inhibitors.
| Compound (Triphosphate Form) | Polymerase | IC50 (µM) |
| 7-deaza-2'-C-methyl-adenosine | HCV RdRp | 0.2 ± 0.1 |
| 2'-C-methyl-adenosine | HCV RdRp | 4.0 ± 1.2 |
| 7-deaza-adenosine | HCV RdRp | >50 |
| Adenosine | HCV RdRp | >50 |
Data extracted from a study on HCV RdRp inhibitors. The increased potency of the 7-deaza-2'-C-methyl-adenosine analog highlights the potential of the 7-deaza modification.[5]
Experimental Protocols
Protocol 1: In Vitro Polymerase Chain Termination Assay
This protocol describes a method to assess the inhibitory effect of this compound triphosphate (7-I-ddATP) on the activity of a DNA polymerase. This is a generic protocol that can be adapted for various DNA polymerases (e.g., viral reverse transcriptases, cellular DNA polymerases).
Objective: To determine the concentration at which 7-I-ddATP inhibits 50% of the polymerase activity (IC50).
Materials:
-
This compound triphosphate (7-I-ddATP)
-
DNA Polymerase (e.g., HIV-1 Reverse Transcriptase, Taq DNA Polymerase)
-
Template-Primer System: A single-stranded DNA or RNA template annealed to a shorter, complementary DNA primer. The primer should have a 5' label (e.g., 32P, biotin, or a fluorescent dye) for detection.
-
Deoxynucleotide solution mix (dATP, dCTP, dGTP, dTTP)
-
Assay Buffer: Specific to the polymerase being used. A typical buffer might contain Tris-HCl, MgCl2, DTT, and KCl at optimal pH and concentrations.
-
Stop Solution: e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 10-20%, with 7M urea)
-
Gel running buffer (e.g., 1X TBE)
-
Detection system: Phosphorimager for 32P, streptavidin-conjugate for biotin, or a fluorescence scanner.
Procedure:
-
Preparation of 7-I-ddATP dilutions: Prepare a series of dilutions of 7-I-ddATP in nuclease-free water or assay buffer. The concentration range should be chosen based on expected potency. A broad range (e.g., 0.01 µM to 100 µM) is recommended for initial experiments.
-
Reaction Setup:
-
On ice, prepare a master mix containing the assay buffer, template-primer complex, and the four standard dNTPs. The concentration of dATP should be at or near its Km for the polymerase to ensure competitive inhibition can be observed.
-
Aliquot the master mix into individual reaction tubes.
-
Add the different dilutions of 7-I-ddATP to the respective tubes. Include a "no inhibitor" control (with water or buffer) and a "no enzyme" control.
-
-
Initiation of Reaction:
-
Add the DNA polymerase to each tube to start the reaction.
-
Incubate the reactions at the optimal temperature for the polymerase for a set period (e.g., 10-30 minutes). The incubation time should be within the linear range of the enzyme's activity.
-
-
Termination of Reaction:
-
Stop the reactions by adding an equal volume of the stop solution.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
Analysis of Products:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the bromophenol blue and xylene cyanol dyes have migrated to appropriate positions.
-
Visualize the DNA fragments using the appropriate detection system. The full-length product will be a single band in the "no inhibitor" control lane. In the presence of 7-I-ddATP, shorter, terminated fragments will appear, and the intensity of the full-length product will decrease.
-
-
Data Analysis:
-
Quantify the intensity of the band corresponding to the full-length product in each lane.
-
Calculate the percentage of inhibition for each concentration of 7-I-ddATP relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Mechanism of Polymerase Chain Termination by this compound.
Caption: Experimental Workflow for a Polymerase Chain Termination Assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
- 3. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 4. 桑格测序步骤与方法 [sigmaaldrich.com]
- 5. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Iodo-2',3'-dideoxy-7-deazaadenosine in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic nucleoside analog belonging to the 7-deazapurine class of compounds. While this specific molecule is often utilized as a crucial intermediate in the synthesis of more complex antiviral and antineoplastic agents, the broader family of 7-deazaadenosine analogs has demonstrated significant potential in antiviral drug discovery. These analogs are characterized by the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom, a modification that can enhance metabolic stability and alter the molecule's interaction with viral enzymes.
The primary mechanism of action for many antiviral 7-deazaadenosine analogs involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. Following intracellular phosphorylation to their active triphosphate form, these analogs can be incorporated into the growing viral RNA chain, leading to premature chain termination and halting viral replication. This targeted approach offers a promising avenue for the development of broad-spectrum antiviral therapies.
These application notes provide an overview of the antiviral potential of the 7-deazaadenosine scaffold, supported by representative data from related compounds, and detail experimental protocols for evaluating the antiviral activity of novel analogs like this compound.
Data Presentation: Antiviral Activity of Representative 7-Deazaadenosine Analogs
The following tables summarize the in vitro antiviral activity and cytotoxicity of several key 7-deazaadenosine analogs against various RNA viruses. This data is provided to illustrate the potential of this compound class, as specific antiviral data for this compound is not extensively available in public literature, underscoring its primary role as a synthetic precursor.
Table 1: Anti-Hepatitis C Virus (HCV) Activity of 7-Deazaadenosine Analogs
| Compound | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 7-deaza-2'-C-methyladenosine | Huh-7 | Replicon | 0.26[1] | >100[2] | >385 |
| 7-deaza-2'-C-methylguanosine | Huh-7 | Replicon | 3.5[1] | >50 | >14 |
| 2'-C-Methyl-7-deaza-7-haloadenosine (Fluoro) | Huh-7 | Replicon | 0.07-0.9 | >100-200 | >111-2857 |
Table 2: Anti-Flavivirus Activity of 7-Deazaadenosine Analogs
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 7-deaza-2'-C-methyladenosine | Zika Virus (ZIKV) | Vero | 3.7[3] | >100 | >27 |
| 7-deaza-2'-C-methyladenosine | Dengue Virus (DENV) | Huh-7 | 0.5-1.0 | >100 | >100-200 |
| 7-deaza-2'-C-methyladenosine | Yellow Fever Virus (YFV) | Huh-7 | 0.8 | >100 | >125 |
| 7-deaza-2'-C-methyladenosine | West Nile Virus (WNV) | Vero | 1.5 | >100 | >67 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antiviral efficacy of this compound and other nucleoside analogs.
Protocol 1: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the ability of a compound to inhibit the replication of lytic viruses.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for Zika virus) in 24-well plates.
-
Virus stock of known titer (plaque-forming units [PFU]/mL).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS).
-
Overlay medium: 1:1 mixture of 2x culture medium and 1.6% low-melting-point agarose (B213101).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates at a density that will form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound in culture medium. A typical starting concentration range is 100 µM to 0.1 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Virus Preparation: Dilute the virus stock in culture medium to a concentration that will yield 50-100 plaques per well.
-
Infection: Aspirate the culture medium from the cell monolayers. Infect the cells with 100 µL of the prepared virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and add 500 µL of the serially diluted compound to the respective wells.
-
Overlay: After a 1-hour incubation with the compound, carefully remove the medium and overlay the cells with 1 mL of the pre-warmed overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator for a duration appropriate for the virus to form visible plaques (typically 2-5 days).
-
Staining and Visualization:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 4 hours.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayer with crystal violet solution for 15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: HCV Replicon Assay for Non-Cytopathic Viruses
This cell-based assay is used to evaluate compounds against viruses that do not cause a visible cytopathic effect, such as HCV. It utilizes a subgenomic viral replicon that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon encoding a luciferase reporter.
-
This compound stock solution.
-
Cell culture medium (DMEM with 10% FBS, non-essential amino acids, and G418 for selection).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the cells. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Remove the culture medium.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Determine the luciferase signal for each well.
-
Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value from the dose-response curve.
-
Protocol 3: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compound to determine its selectivity index.
Materials:
-
Host cells used in the antiviral assays.
-
This compound stock solution.
-
Cell culture medium.
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo).
-
96-well tissue culture plates.
-
Spectrophotometer or luminometer.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at the same density as for the antiviral assays.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates for the same duration as the corresponding antiviral assay.
-
Cell Viability Measurement: Add the cell viability reagent to the wells and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows for the evaluation of this compound and related analogs.
Caption: Proposed mechanism of action for 7-deazaadenosine analogs.
Caption: General workflow for antiviral drug screening.
References
- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Enzyme Inhibition with 7-Iodo-2',3'-dideoxy-7-deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the enzyme inhibitory properties of 7-Iodo-2',3'-dideoxy-7-deazaadenosine. This document covers its potential mechanisms of action, protocols for relevant enzyme inhibition assays, and data presentation guidelines.
Introduction
This compound is a synthetic dideoxynucleoside analog of adenosine. The modifications to the sugar moiety (2',3'-dideoxy) and the purine (B94841) base (7-deaza-7-iodo) confer unique chemical properties that make it a candidate for investigation as an enzyme inhibitor, particularly in the fields of antiviral and anticancer research[1]. Like other nucleoside analogs, its biological activity is typically dependent on intracellular phosphorylation to the corresponding triphosphate. This active form can then compete with natural deoxynucleoside triphosphates for the active site of nucleic acid polymerases, leading to chain termination upon incorporation into a growing DNA or RNA strand[2].
The 7-deaza modification, where the nitrogen at position 7 of the purine ring is replaced by a carbon, can alter the electronic properties of the nucleobase and its interaction with enzymes. The addition of an iodine atom at this position can further influence its inhibitory potential. While specific enzyme inhibition data for this compound is not extensively available in the public domain, studies on related 7-deazaadenosine analogs provide strong evidence for their activity against viral RNA-dependent RNA polymerases and DNA polymerases[][4].
Mechanism of Action
The proposed mechanism of action for this compound as a polymerase inhibitor involves several key steps following its administration to cells. This pathway is typical for many nucleoside analog prodrugs.
Caption: Proposed mechanism of action for this compound.
Quantitative Data on Related 7-Deazaadenosine Analogs
While specific quantitative data for this compound is limited, the following tables summarize the inhibitory activities of structurally related 7-deazaadenosine analogs against relevant viral enzymes. This data can serve as a valuable reference for designing experiments and understanding the potential potency of the target compound.
Table 1: Inhibition of Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase (RdRp) by 7-Deazaadenosine Analog Triphosphates [4]
| Compound | Target Enzyme | IC₅₀ (µM) |
| 7-deaza-2'-C-methyl-adenosine triphosphate | HCV RdRp | 0.05 |
| 2'-C-methyl-adenosine triphosphate | HCV RdRp | 1.0 |
Table 2: Antiviral Activity of 7-Deaza-2'-deoxyadenosine Analogs
| Compound | Virus | Assay | EC₅₀ (µM) |
| 7-Deaza-7-iodo-2'-deoxyadenosine | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Data not specified[] |
| 7-Deaza-7-iodo-2'-deoxyadenosine | Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | Data not specified[] |
Experimental Protocols
The following are detailed protocols for enzyme inhibition assays that are relevant for testing this compound. These protocols are general and may require optimization for specific enzymes and experimental conditions.
Protocol 1: DNA Polymerase Inhibition Assay
This protocol is designed to assess the inhibitory activity of this compound triphosphate on the activity of a DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase γ, Taq DNA polymerase)
-
This compound triphosphate (to be synthesized or commercially sourced)
-
Activated DNA template-primer (e.g., poly(dA-dT))
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA)
-
Stop Solution (e.g., 100 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Experimental Workflow:
Caption: Workflow for a DNA polymerase inhibition assay.
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound triphosphate in the assay buffer.
-
Set Up Reactions: In microcentrifuge tubes on ice, prepare the reaction mixtures containing the assay buffer, activated DNA template-primer, dNTPs (with one being radiolabeled), and the desired concentration of the inhibitor. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the reaction by adding the DNA polymerase to each tube.
-
Incubate: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding the stop solution.
-
Precipitate and Filter: Precipitate the newly synthesized DNA by adding cold TCA. Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters with cold TCA and ethanol (B145695).
-
Quantify: Dry the filters, add scintillation fluid, and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Reverse Transcriptase (RT) Inhibition Assay
This protocol is suitable for evaluating the inhibitory effect of this compound triphosphate on viral reverse transcriptase activity.
Materials:
-
Purified reverse transcriptase (e.g., from HIV-1 or AMV)
-
This compound triphosphate
-
RNA template and a complementary DNA primer (e.g., poly(rA)•oligo(dT))
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dTTP (e.g., [³H]dTTP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 10 mM MgCl₂, 5 mM DTT)
-
Stop Solution (e.g., 100 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Experimental Workflow:
Caption: Workflow for a reverse transcriptase inhibition assay.
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute the this compound triphosphate in the assay buffer.
-
Set Up Reactions: In a 96-well plate or microcentrifuge tubes on ice, combine the assay buffer, RNA template-DNA primer, dNTPs (including [³H]dTTP), and the inhibitor at various concentrations.
-
Initiate Reaction: Add the reverse transcriptase to start the reaction.
-
Incubate: Incubate the plate at 37°C for an appropriate time (e.g., 60 minutes).
-
Terminate Reaction: Stop the reaction by adding the EDTA stop solution.
-
Filter and Wash: Spot an aliquot from each reaction onto DEAE filtermats. Wash the filtermats extensively with a salt solution (e.g., sodium phosphate) and then with ethanol to remove unincorporated nucleotides.
-
Quantify: Dry the filtermats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition for each concentration of the inhibitor compared to the no-inhibitor control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly targeting polymerases involved in viral replication and cancer cell proliferation. The provided application notes and protocols offer a framework for the systematic investigation of its inhibitory properties. Researchers are encouraged to adapt and optimize these methodologies to their specific experimental systems to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for 7-Iodo-2',3'-dideoxy-7-deazaadenosine in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic nucleoside analog. It belongs to the class of 7-deazaadenosine derivatives, which are characterized by the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This modification enhances metabolic stability. Additionally, as a 2',3'-dideoxynucleoside, it lacks the hydroxyl groups on the 2' and 3' positions of the ribose sugar, a key feature for its mechanism of action as a chain terminator in nucleic acid synthesis.
While specific studies on the antiviral activity of this compound are not extensively available in public literature, its structural features suggest a potential role as an inhibitor of viral polymerases. This document provides an overview of the potential applications and generalized protocols for evaluating its efficacy in viral replication studies, based on the known activities of related compounds.
Mechanism of Action
The proposed mechanism of action for this compound as an antiviral agent is based on its structural similarity to natural deoxynucleosides.[1] It is hypothesized to be a competitive inhibitor of viral DNA polymerases or reverse transcriptases.
Signaling Pathway of Viral Polymerase Inhibition:
Caption: Proposed mechanism of action for this compound.
Once inside a host cell, the compound is expected to be phosphorylated by host cell kinases to its active triphosphate form. This active metabolite then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for the active site of a viral polymerase. Upon incorporation into the growing viral DNA or RNA chain, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination and inhibition of viral replication.
Potential Antiviral Spectrum
Based on the activity of related compounds, this compound could be investigated against a range of DNA and RNA viruses. A closely related compound, 7-Deaza-7-iodo-2'-deoxyadenosine, has shown efficacy against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2) by selectively inhibiting the viral DNA polymerase.[2] This suggests that this compound may also be active against herpesviruses and other DNA viruses. Furthermore, many 2',3'-dideoxynucleosides are known inhibitors of reverse transcriptases, indicating potential activity against retroviruses.
Data Presentation
As of the current literature survey, no specific quantitative data on the antiviral activity of this compound has been published. Researchers are encouraged to perform dose-response studies to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50). The following table is a template for presenting such data.
Table 1: Template for Antiviral Activity and Cytotoxicity Data
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| e.g., HSV-1 | e.g., Vero | e.g., Plaque Reduction | |||
| e.g., HSV-2 | e.g., Vero | e.g., Plaque Reduction | |||
| e.g., HIV-1 | e.g., MT-4 | e.g., CPE Reduction | |||
| e.g., HBV | e.g., HepG2.2.15 | e.g., qPCR |
Experimental Protocols
The following are generalized protocols for evaluating the antiviral activity of nucleoside analogs like this compound. These protocols should be optimized based on the specific virus and cell line being used.
Protocol 1: Cytotoxicity Assay
This protocol determines the concentration of the compound that is toxic to the host cells.
Experimental Workflow for Cytotoxicity Assay:
Caption: Generalized workflow for determining the cytotoxicity of a compound.
Materials:
-
Host cell line appropriate for the virus of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS)
-
Microplate reader
Procedure:
-
Seed the host cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the compound dilutions. Include untreated cell controls.
-
Incubate the plate for a period equivalent to the duration of the antiviral assay (typically 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antiviral Assay (Plaque Reduction Assay for Lytic Viruses)
This assay is suitable for viruses that cause visible plaques, such as herpesviruses.
Experimental Workflow for Plaque Reduction Assay:
References
Application Notes and Protocols for Biochemical Assays Utilizing 7-Iodo-2',3'-dideoxy-7-deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic dideoxynucleoside analog of adenosine (B11128). Its structural modifications, including the replacement of the nitrogen at the 7-position with a carbon atom (7-deaza) and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar (2',3'-dideoxy), confer unique biochemical properties. These modifications make it a valuable tool in various biochemical assays, particularly in the fields of antiviral and anticancer research.[1] The 7-deaza modification enhances metabolic stability by rendering the glycosidic bond resistant to cleavage by purine (B94841) nucleoside phosphorylase. The 2',3'-dideoxy feature is characteristic of chain-terminating nucleosides used in the inhibition of DNA and RNA synthesis.
This document provides detailed application notes and protocols for utilizing this compound in key biochemical assays.
Applications
This compound is primarily utilized in the following research areas:
-
Antiviral Research: As a nucleoside analog, it is investigated for its potential to inhibit viral replication by targeting viral polymerases (e.g., RNA-dependent RNA polymerase).[1]
-
Cancer Research: Its ability to interfere with nucleic acid synthesis makes it a candidate for studies on cancer cell proliferation.[1]
-
Enzyme Inhibition Studies: It serves as a tool to investigate the inhibition of key enzymes in nucleoside metabolism, such as adenosine kinase.
-
Nucleic Acid Synthesis and Sequencing: Dideoxynucleosides are fundamental tools in DNA synthesis and sequencing methodologies.[2][3][4]
Data Presentation
While specific quantitative data for this compound is not extensively available in public literature, the following tables are provided as templates for researchers to summarize their experimental findings.
Table 1: In Vitro Antiviral Activity
| Virus Target | Cell Line | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| e.g., Hepatitis C Virus | Huh-7 | Replicon Assay | |||
| e.g., Influenza A Virus | MDCK | Plaque Reduction Assay | |||
Table 2: Enzyme Inhibition Profile
| Enzyme Target | Enzyme Source | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |
| e.g., Adenosine Kinase | Human Recombinant | ADP-Glo™ Kinase Assay | |||
| e.g., Viral RdRp | Recombinant | Primer Extension Assay | |||
Experimental Protocols
RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol is designed to assess the inhibitory potential of this compound triphosphate (the active form of the compound) against a viral RNA-dependent RNA polymerase. The compound must first be triphosphorylated, either through chemical synthesis or in vitro enzymatic reactions, as the triphosphate form is the active inhibitor that competes with natural nucleoside triphosphates.
Materials:
-
Recombinant viral RdRp
-
RNA template-primer
-
This compound triphosphate
-
Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 50 mM EDTA in formamide)
-
Denaturing polyacrylamide gel (urea-PAGE)
-
TBE Buffer
-
Gel visualization system (e.g., autoradiography if using radiolabeled NTPs, or fluorescence scanner if using fluorescently labeled primers)
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the RNA template-primer (e.g., 100 nM), natural NTPs (concentration depends on the Kₘ of the enzyme, typically in the low µM range), and varying concentrations of this compound triphosphate.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified RdRp enzyme to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of Stop Solution.
-
-
Denaturation:
-
Heat the samples at 95°C for 5 minutes to denature the RNA products.
-
-
Gel Electrophoresis:
-
Load the samples onto a denaturing urea-PAGE gel.
-
Run the gel in TBE buffer until the desired separation of products is achieved.
-
-
Visualization and Analysis:
-
Visualize the RNA products. The presence of shorter RNA fragments in the lanes with the inhibitor indicates chain termination.
-
Quantify the intensity of the full-length product band to determine the IC₅₀ value of the compound.
-
Caption: Workflow for an in vitro RdRp inhibition assay.
Adenosine Kinase (AK) Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on adenosine kinase activity. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity. Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a convenient platform for this purpose.
Materials:
-
Human recombinant adenosine kinase (ADK)
-
Adenosine (substrate)
-
ATP
-
This compound
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque multi-well plates (e.g., 384-well)
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Thaw all reagents and bring them to room temperature.
-
Prepare serial dilutions of this compound.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the components in the following order:
-
Test compound or vehicle (e.g., DMSO).
-
Adenosine kinase.
-
A mixture of adenosine and ATP to initiate the reaction.
-
-
The final reaction volume is typically 5-20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the inhibition by the test compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Caption: Inhibition of Adenosine Kinase by the compound.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the application of this compound.
Mechanism of Action: Chain Termination by a Dideoxynucleoside Analog
The primary mechanism of action for dideoxynucleoside analogs in inhibiting polymerases is through chain termination. After being anabolically converted to the triphosphate form, the analog is incorporated into the growing nucleic acid chain. The absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the elongation of the chain.
References
Application Notes and Protocols: 7-Iodo-2',3'-dideoxy-7-deazaadenosine for Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Iodo-2',3'-dideoxy-7-deazaadenosine is a modified nucleoside analog that serves as a valuable tool for the specific labeling of nucleic acids. As a dideoxynucleoside, it acts as a chain terminator when incorporated by DNA polymerases, making it particularly useful for 3'-end labeling applications. The 7-deaza modification, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, provides unique properties such as increased hydrophobicity and altered hydrogen bonding capacity in the major groove of the DNA duplex. The iodine atom at the 7-position offers a site for further chemical modification, such as the attachment of fluorophores, biotin, or other reporter molecules, enabling a wide range of detection and analysis methods.
These application notes provide an overview of the properties of this compound triphosphate (7-iodo-ddATP) and detailed protocols for its use in nucleic acid labeling.
Physicochemical and Substrate Properties
The unique structural features of 7-iodo-ddATP influence its chemical properties and its interaction with DNA polymerases.
| Property | Description | Reference |
| Structure | A 2',3'-dideoxynucleoside triphosphate analog of adenosine (B11128) with a 7-deaza modification and an iodine atom at the 7-position. | [1] |
| Chain Termination | Lacks a 3'-hydroxyl group, leading to the termination of DNA synthesis upon incorporation by a DNA polymerase. | [2] |
| Chemical Reactivity | The carbon-iodine bond at the 7-position is amenable to various cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for the attachment of diverse functional groups. | [3] |
| Stability | 7-deaza purine analogs can increase the stability of DNA duplexes against depurination. | [4] |
| Enzyme Substrate | Acts as a substrate for various DNA polymerases, including Taq polymerase and Terminal deoxynucleotidyl Transferase (TdT). The efficiency of incorporation can vary depending on the polymerase and reaction conditions. | [5][6] |
Key Applications
The ability to introduce a specific label at the 3'-terminus of a DNA molecule opens up a variety of applications in molecular biology and diagnostics.
-
Sanger Sequencing: Can be used as a chain terminator in Sanger sequencing protocols, particularly when labeled with a fluorescent dye. The 7-deaza modification can help to resolve compressions in GC-rich regions.
-
DNA Fragment Analysis: Fluorescently labeled 7-iodo-ddATP allows for the precise sizing of DNA fragments in applications such as microsatellite analysis, AFLP, and other genotyping methods.
-
3'-End Labeling for Probes: Enables the generation of highly specific probes for use in various hybridization-based assays, including Southern blotting, northern blotting, and in situ hybridization.
-
Immobilization of Nucleic Acids: The reactive iodine can be used to attach the labeled DNA to solid supports for use in microarrays or affinity purification.
-
Bioorthogonal Labeling: The iodo-group can be a precursor for introducing bioorthogonal handles, allowing for subsequent labeling reactions in complex biological environments.
Experimental Protocols
The following are detailed protocols for the 3'-end labeling of DNA using this compound triphosphate (7-iodo-ddATP). These protocols are adapted from standard molecular biology techniques.
Protocol 1: 3'-End Labeling using Terminal Deoxynucleotidyl Transferase (TdT)
This method is suitable for labeling the 3'-end of single-stranded DNA or the protruding 3'-end of double-stranded DNA in a template-independent manner.
Materials:
-
DNA to be labeled (oligonucleotide or DNA fragment)
-
This compound triphosphate (7-iodo-ddATP) or a fluorescently labeled version
-
Terminal Deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer (e.g., 1 M potassium cacodylate, 125 mM Tris-HCl, 1.25 mg/mL BSA, pH 6.6)
-
CoCl₂ (e.g., 25 mM)
-
Nuclease-free water
-
EDTA (0.5 M) for reaction termination
-
Purification column or method (e.g., spin column, ethanol (B145695) precipitation)
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:
-
DNA (10-50 pmol of 3'-ends)
-
5X TdT Reaction Buffer: 10 µL
-
CoCl₂ (25 mM): 10 µL
-
7-iodo-ddATP (or labeled version, 10 µM): 5 µL
-
Terminal Deoxynucleotidyl Transferase (TdT, 20 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 30-60 minutes. The incubation time can be optimized for desired labeling efficiency.
-
Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purification: Purify the labeled DNA from unincorporated 7-iodo-ddATP using a suitable method such as a G-25 spin column or ethanol precipitation.
-
Quantification and Storage: Quantify the labeled DNA using a spectrophotometer or a fluorescence-based method if a fluorescent label was used. Store the labeled DNA at -20°C.
Protocol 2: 3'-End Labeling using DNA Polymerase (Sanger-based Labeling)
This protocol is an adaptation of the Sanger sequencing method for labeling the 3'-end of a specific DNA fragment using a template and a primer.
Materials:
-
Single-stranded DNA template
-
Primer specific to the template
-
DNA Polymerase (e.g., Taq polymerase, Sequenase)
-
10X DNA Polymerase Reaction Buffer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound triphosphate (7-iodo-ddATP) or a fluorescently labeled version
-
Nuclease-free water
-
Stop solution (e.g., formamide, EDTA, loading dye)
Procedure:
-
Annealing: In a PCR tube, combine:
-
ssDNA template (0.5-1 pmol)
-
Primer (1-2 pmol)
-
10X DNA Polymerase Reaction Buffer: 2 µL
-
Nuclease-free water: to a final volume of 10 µL Heat to 95°C for 2 minutes, then cool slowly to room temperature to allow annealing.
-
-
Labeling Reaction: To the annealed template-primer, add the following:
-
dNTP mix (10 mM each): 1 µL
-
7-iodo-ddATP (or labeled version, 1 mM): 1 µL
-
DNA Polymerase (5 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Extension and Termination: Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 72°C for Taq polymerase) for 15-30 minutes.
-
Reaction Termination: Add an equal volume of stop solution to the reaction.
-
Analysis: The labeled DNA fragments can be analyzed by gel electrophoresis (e.g., denaturing polyacrylamide gel) and visualized by autoradiography (if a radioactive label is used) or fluorescence imaging.
Quantitative Data
The efficiency of incorporation of modified dideoxynucleotides is dependent on the specific DNA polymerase used. High-fidelity proofreading polymerases tend to exhibit lower incorporation efficiency for ddNTPs compared to non-proofreading polymerases like Taq.
| DNA Polymerase | Family | Proofreading Activity | Relative ddNTP Incorporation Efficiency | Reference |
| Taq Polymerase | A | No | Moderate | [5] |
| Klenow Fragment | A | Yes (in wild-type) | Low | [5] |
| Pfu Polymerase | B | Yes | Very Low | [5] |
| Vent Polymerase | B | Yes | Very Low | [7] |
| Modified T7 Polymerase (Sequenase) | - | No | High | [8] |
| Terminal Deoxynucleotidyl Transferase (TdT) | X | No | High (template-independent) | [6] |
Note: The relative incorporation efficiency is a qualitative summary based on available data. Direct quantitative comparisons of Km and kcat for 7-iodo-ddATP are limited in the literature.
Visualizations
Experimental Workflow for 3'-End Labeling with TdT
Caption: Workflow for 3'-end labeling of DNA using Terminal Deoxynucleotidyl Transferase (TdT).
Logical Relationship of Chain Termination in Sanger Sequencing
Caption: Principle of chain termination by 7-iodo-ddATP in a Sanger-based labeling reaction.
References
- 1. Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal Structures for Enzymatic De Novo DNA Synthesis | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. I. Chemical synthesis of various reporter group-labeled 2′-deoxyribonucleoside-5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Fluorescent Fragment Length Analysis - Sequencing and Microarray Facility | MD Anderson Cancer Center [mdanderson.org]
- 6. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis and application of charge-modified dye-labeled dideoxynucleoside-5′-triphosphates to ‘direct-load’ DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with 7-Iodo-2',3'-dideoxy-7-deazaadenosine in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Iodo-2',3'-dideoxy-7-deazaadenosine. The information provided addresses common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic dideoxynucleoside analog of adenosine.[1] In its structure, the nitrogen atom at the 7th position of the purine (B94841) ring is replaced by a carbon atom, and it features an iodine substitution at this new 7th position. This modification enhances metabolic stability, making it a valuable tool in antiviral and anticancer research, as well as in DNA synthesis and sequencing applications.[1][2]
Q2: Why is this compound difficult to dissolve in aqueous buffers?
Like many nucleoside analogs, this compound can exhibit limited solubility in neutral aqueous buffers. This is due to its relatively non-polar structure. The replacement of a nitrogen atom with a carbon at the 7-position reduces the number of hydrogen bond donors, which can decrease its solubility in water. The presence of the bulky, hydrophobic iodine atom further contributes to this issue.
Q3: What solvents are recommended for creating a stock solution?
Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose. From this DMSO stock, working solutions can be prepared by diluting into aqueous buffers or specialized solvent mixtures.
Q4: Can I heat the solution to improve solubility?
Yes, gentle heating can aid in the dissolution of this compound. If you observe precipitation or phase separation during preparation, warming the solution can help.[2] Additionally, sonication can be used in conjunction with heating to facilitate dissolution.[2] However, it is crucial to monitor the temperature to avoid degradation of the compound.
Troubleshooting Guide
Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, Tris, HEPES).
This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. The organic solvent (DMSO) is miscible with water, but the compound itself may not be soluble in the final aqueous environment.
dot
References
Technical Support Center: Optimizing PCR for 7-Iodo-2',3'-dideoxy-7-deazaadenosine Incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing PCR conditions when incorporating the modified nucleotide 7-Iodo-2',3'-dideoxy-7-deazaadenosine triphosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound triphosphate and why is it used in PCR?
A1: this compound triphosphate is a modified nucleoside triphosphate. Structurally, it is an analog of adenosine (B11128) triphosphate (ATP) with three key modifications:
-
7-deaza modification: The nitrogen at position 7 of the purine (B94841) ring is replaced with a carbon atom. This modification can reduce the formation of secondary structures in GC-rich DNA regions, which can otherwise impede DNA polymerase activity.
-
Iodo group at position 7: The added iodine atom can serve as a handle for post-PCR modifications or as a heavy atom for crystallographic studies.
-
2',3'-dideoxy modification: The absence of hydroxyl groups on both the 2' and 3' carbons of the ribose sugar makes it a chain terminator. Once incorporated by a DNA polymerase, no further nucleotides can be added to the growing DNA strand.
In PCR, it is primarily used for applications requiring controlled chain termination, such as Sanger sequencing and the generation of DNA fragments of specific lengths.
Q2: Which DNA polymerase should I choose for incorporating this compound triphosphate?
A2: The choice of DNA polymerase is critical for the efficient incorporation of modified nucleotides. While standard Taq polymerase can incorporate some analogs, its efficiency may be low. For 7-deaza analogs, polymerases with higher processivity and less steric hindrance in their active sites are often preferred. Consider screening different types of polymerases, such as those from the B-family or engineered polymerases specifically designed for modified nucleotide incorporation.[1] Studies on other 7-deazapurine analogs have shown that Taq polymerase accepts 7-deaza-dGTP more readily than 7-deaza-dATP, suggesting that the efficiency of incorporation can be base-dependent.[2]
Q3: How does the ratio of this compound triphosphate to dATP affect my PCR?
A3: The ratio of the chain-terminating this compound triphosphate to the natural dATP is a crucial parameter that dictates the length distribution of your PCR products.[1][3]
-
A high ratio (more terminator): Leads to frequent termination, resulting in a higher proportion of shorter DNA fragments. This can be useful for sequencing regions close to the primer.[1][3]
-
A low ratio (less terminator): Results in less frequent termination, leading to a higher proportion of longer DNA fragments. This is necessary for sequencing regions far from the primer.[1][3]
The optimal ratio must be determined empirically for each specific application.
Q4: Can I completely replace dATP with this compound triphosphate in my reaction?
A4: No. Since this compound triphosphate is a chain terminator, completely replacing dATP would result in termination at every potential adenine (B156593) position, leading to a ladder of very short, unusable fragments. It must be used in a mixture with the four standard dNTPs (dATP, dCTP, dGTP, and dTTP).
Q5: What are the benefits of using a 7-deaza analog in sequencing GC-rich regions?
A5: GC-rich templates have a tendency to form stable secondary structures, such as hairpins, which can cause DNA polymerase to stall or dissociate from the template. This leads to premature termination of the sequencing reaction and results in poor quality data or "band compressions" in gel electrophoresis.[4][5] The 7-deaza modification reduces the stability of these secondary structures by altering the hydrogen bonding patterns in the major groove of the DNA, thereby facilitating smoother passage of the polymerase and improving sequencing read-through.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low PCR Product Yield | Suboptimal Polymerase Choice: The selected DNA polymerase may have low efficiency for incorporating the modified nucleotide. | Test a panel of DNA polymerases, including those known to be more accepting of modified nucleotides (e.g., certain B-family polymerases).[1] |
| Incorrect Annealing Temperature: The presence of the modified nucleotide can alter the melting temperature (Tm) of the DNA. | Perform a temperature gradient PCR to determine the optimal annealing temperature. | |
| Inappropriate MgCl₂ Concentration: The concentration of Mg²⁺ is critical for polymerase activity and can be affected by the concentration of dNTPs and ddNTPs. | Titrate the MgCl₂ concentration, typically in the range of 1.5 to 3.0 mM.[6] | |
| Insufficient Extension Time: The incorporation of a modified nucleotide may be slower than that of a natural nucleotide. | Increase the extension time in your PCR protocol.[1] | |
| Smearing or Non-Specific Bands | Low Annealing Temperature: An annealing temperature that is too low can lead to non-specific primer binding. | Increase the annealing temperature in increments of 1-2°C. |
| High Primer Concentration: Excess primers can lead to the formation of primer-dimers. | Reduce the primer concentration. A starting point of 200 nM for each primer is often recommended.[2] | |
| Difficult Template (e.g., High GC Content): Secondary structures in the template can lead to non-specific amplification. | Consider adding PCR enhancers such as 5% DMSO or betaine (B1666868) to the reaction mix.[7][6] | |
| Uneven Peak Heights in Sequencing Data | Suboptimal ddNTP:dNTP Ratio: An incorrect ratio can lead to preferential termination at certain positions. | Empirically optimize the ratio of this compound triphosphate to dATP. Test a range of molar ratios (e.g., 1:50, 1:100, 1:200).[3] |
| Poor Template Quality: Contaminants in the DNA template can inhibit the polymerase. | Ensure your DNA template is of high purity (A260/280 ratio of ~1.8).[3] If necessary, purify the template again. | |
| Premature Termination in Sequencing | High GC Content: Stable secondary structures can block the polymerase. | The use of the 7-deaza analog is intended to mitigate this, but further optimization may be needed. Consider increasing the denaturation temperature or using PCR enhancers.[4] |
| Too High Concentration of Terminator: An excess of the dideoxy nucleotide will cause the reaction to terminate too frequently. | Decrease the concentration of this compound triphosphate in the reaction.[3] |
Quantitative Data Summary
| Parameter | Observation/Recommendation | Rationale |
| DNA Polymerase | Variable efficiency. B-family polymerases may outperform Taq polymerase. | The active site architecture of the polymerase influences its ability to accommodate modified nucleotides.[1] |
| ddNTP:dNTP Ratio | Requires empirical optimization. Start with a molar ratio of 1:100. | This ratio directly controls the frequency of chain termination and the resulting distribution of fragment lengths.[3] |
| MgCl₂ Concentration | Optimal range is typically 1.5 - 3.0 mM. May require adjustment with varying dNTP/ddNTP concentrations. | Mg²⁺ is a critical cofactor for DNA polymerase. Its concentration affects enzyme activity, primer annealing, and DNA melting temperature.[6] |
| PCR Enhancers | 5% DMSO or 1M Betaine can be beneficial. | These additives help to destabilize secondary structures in GC-rich templates, improving polymerase processivity.[7][6] |
Experimental Protocols
Protocol 1: General PCR for Incorporation of this compound triphosphate
This protocol provides a starting point for incorporating the modified nucleotide. Optimization of component concentrations and cycling parameters will likely be necessary.
1. Reaction Setup:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10X PCR Buffer (with MgCl₂) | 5 µL | 1X |
| dNTP Mix (10 mM each) | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA (10-100 ng/µL) | 1 µL | 10-100 ng |
| This compound triphosphate (100 µM) | 1 µL | 2 µM |
| DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Nuclease-Free Water | to 50 µL | - |
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-65°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
*Optimize using a gradient PCR.
Visualizations
Caption: Workflow for optimizing PCR with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Reducing off-target effects of 7-Iodo-2',3'-dideoxy-7-deazaadenosine in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 7-Iodo-2',3'-dideoxy-7-deazaadenosine in cell culture, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dideoxynucleoside analog. Its primary mechanism of action is understood to be the termination of DNA chain synthesis. After intracellular phosphorylation to its triphosphate form, it can be incorporated into growing DNA strands by DNA polymerases. The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA replication. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells or cells infected with viruses that replicate their genetic material.
Q2: What are the known or potential off-target effects of this compound?
A2: While specific off-target data for this exact compound is limited, analogs in the 7-deazaadenosine family have shown several off-target activities:
-
Kinase Inhibition: 7-substituted 7-deazaadenosine analogs have been shown to inhibit various cellular kinases. For example, 7-acetylene-7-deaza-4'-thioadenosine has demonstrated inhibitory activity against TRKA, CK1δ, and DYRK1A/1B kinases[1][2].
-
Mitochondrial Toxicity: Nucleoside analogs, in general, are known to potentially interfere with mitochondrial DNA polymerase gamma (Pol-γ), leading to mitochondrial DNA depletion, impaired mitochondrial function, and subsequent cellular toxicity[3]. Studies on 2'-deoxyadenosine (B1664071) analogs have shown they can induce mitochondrial damage[3].
-
Effects on Other Cellular Processes: The parent compound, tubercidin (B1682034) (7-deazaadenosine), is known for its high cytotoxicity due to interference with multiple cellular processes beyond DNA/RNA synthesis[4][5]. While modifications like the 2',3'-dideoxy and 7-iodo substitutions are intended to improve specificity, some level of off-target activity may persist.
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: Standard cytotoxicity assays such as the MTT, XTT, or LDH release assays are recommended. These assays measure cell viability and membrane integrity, respectively. It is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line and experimental conditions.
Q4: Are there strategies to reduce the off-target effects of this compound?
A4: Yes, several strategies can be employed:
-
Dose Optimization: Use the lowest effective concentration that achieves the desired on-target effect while minimizing off-target toxicity.
-
Time-Course Experiments: Limit the duration of exposure to the compound to the minimum time required to observe the desired biological outcome.
-
Use of Specific Inhibitors: If a particular off-target kinase is identified, co-treatment with a specific inhibitor for that kinase (at a non-toxic concentration) could help dissect the specific effects of this compound.
-
Cell Line Selection: The metabolic activation and off-target profiles of nucleoside analogs can be cell-line dependent. Characterizing the effects in multiple cell lines can provide a broader understanding of its activity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Recommended Solution |
| High sensitivity of the cell line. | Determine the CC50 value for your specific cell line. Consider using a less sensitive cell line if appropriate for your experimental goals. |
| Off-target effects leading to cell death. | Investigate potential off-target effects such as mitochondrial toxicity or kinase inhibition (see protocols below). |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle-only control. |
Issue 2: Inconsistent or Unexplained Experimental Results
| Possible Cause | Recommended Solution |
| Undisclosed off-target kinase inhibition. | Perform a kinase inhibitor profiling screen to identify potential off-target kinases. This can help in interpreting unexpected phenotypic changes in your cells. |
| Compound instability in culture medium. | Prepare fresh dilutions of the compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| Activation of unforeseen signaling pathways. | Conduct pathway analysis using techniques like Western blotting for key signaling proteins (e.g., in the PI3K/Akt or MAPK pathways) or phosphoproteomics to identify affected pathways. |
Quantitative Data Summary
Table 1: Cytotoxicity of 7-Substituted 9-Deazaadenosine Analogs in Various Cancer Cell Lines [6]
| Compound | L1210 Leukemia (IC50, µM) | P388 Leukemia (IC50, µM) | CCRF-CEM Lymphoblastic Leukemia (IC50, µM) | B16F10 Melanoma (IC50, µM) |
| 7-benzyl-9-deazaadenosine | 0.07 | 0.1 | 0.2 | 1.5 |
| 7-methyl-9-deazaadenosine | 0.4 | 0.7 | 0.3 | 1.5 |
| 2-fluoro-9-deazaadenosine | 1.5 | 0.9 | 0.3 | 5.0 |
Table 2: Kinase Inhibition Profile of a 7-Substituted 7-Deaza-4'-Thioadenosine Analog (Compound 1g) [1][2]
| Kinase | Remaining Activity (%) at 1 µM |
| TRKA (NTRK1) | <20 |
| DYRK1B | <20 |
| CK1δ (CSNK1D) | <20 |
| DYRK1A | Strong Inhibition (not quantified) |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Evaluation of Mitochondrial DNA Depletion
-
Cell Treatment: Culture cells with varying concentrations of this compound for an extended period (e.g., 7-14 days), passaging as necessary.
-
DNA Extraction: Isolate total DNA from treated and control cells.
-
qPCR Analysis: Perform quantitative PCR using primers for a mitochondrial-encoded gene (e.g., MT-CO2) and a nuclear-encoded gene (e.g., B2M) for normalization.
-
Data Analysis: Calculate the relative mitochondrial DNA copy number using the ΔΔCt method. A significant decrease in the ratio of mitochondrial to nuclear DNA indicates mitochondrial toxicity.
Protocol 3: Off-Target Kinase Profiling
-
Lysate Preparation: Prepare cell lysates from cells treated with and without this compound.
-
Kinase Panel Screening: Submit the compound for screening against a commercial panel of recombinant kinases. These services typically measure the inhibition of kinase activity in the presence of the compound.
-
Data Analysis: The service will provide data on the percentage of inhibition for each kinase at a given concentration. This will identify potential off-target kinases.
-
Cellular Validation: Validate the off-target kinase inhibition in a cellular context by examining the phosphorylation status of known substrates of the identified kinases using Western blotting.
Visualizations
Caption: On-target and potential off-target mechanisms of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Potential interference with RTK signaling pathways by 7-deazaadenosine analogs.
References
- 1. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial damage following exposure of organotypic cultures of human malignant gliomas to 2-chloro- and 2-bromo-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rti.org [rti.org]
- 6. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Iodo-2',3'-dideoxy-7-deazaadenosine Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Iodo-2',3'-dideoxy-7-deazaadenosine and its reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound reaction products via column chromatography and HPLC.
Silica (B1680970) Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Product does not elute from the column | The solvent system is not polar enough to move the highly polar this compound off the silica gel. | - Gradually increase the polarity of the mobile phase. A common solvent system for similar nucleosides is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). Start with a low percentage of MeOH (e.g., 2-5%) and incrementally increase it. - For very polar compounds, a solvent system containing ammonia (B1221849) in methanol mixed with dichloromethane can be effective at neutralizing the acidic silica surface and improving elution. |
| Product co-elutes with impurities | The polarity of the product and impurities are very similar. | - Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the desired product. - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - Consider using a different stationary phase, such as alumina, which may offer different selectivity. |
| Streaking or tailing of the product band | Strong interaction between the basic nitrogen atoms in the deazaadenosine ring and the acidic silanol (B1196071) groups on the silica gel. The compound may also be degrading on the silica. | - Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide, to the eluent to neutralize the acidic sites on the silica gel. - To check for degradation, perform a 2D TLC where the plate is run in one direction, dried, and then run in a second direction with the same solvent. If new spots appear, the compound is likely unstable on silica. In this case, consider an alternative purification method like reverse-phase HPLC. |
| Low product recovery | The product may be irreversibly adsorbed onto the silica gel or could be partially insoluble in the loading solvent, leading to incomplete loading. | - Ensure the crude product is fully dissolved in a minimal amount of a suitable solvent before loading onto the column. If solubility is an issue, consider a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel. - Deactivating the silica gel with a base like triethylamine can also improve recovery. |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Possible Cause | Solution |
| Poor retention of the product (elutes in the void volume) | This compound is too polar for the non-polar stationary phase (e.g., C18). | - Use a more polar mobile phase, i.e., a higher percentage of the aqueous component (e.g., water or a buffer). - Employ an ion-pairing agent, such as trifluoroacetic acid (TFA) or triethylammonium (B8662869) acetate (B1210297) (TEAA), in the mobile phase. This will form an ion pair with the analyte, increasing its hydrophobicity and retention on the column. |
| Broad or split peaks | Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH. | - Optimize the pH of the mobile phase. For nucleoside analogs, a pH between 6.0 and 8.0 is often effective. - Ensure the mobile phase components are fully miscible and properly degassed. - Consider a different stationary phase, such as one with polar end-capping. |
| Co-elution with closely related impurities | Impurities have very similar hydrophobicity to the product. | - Optimize the gradient elution profile. A shallower gradient around the elution time of the product can improve resolution. - Adjust the mobile phase composition, for example, by changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or the ion-pairing agent. |
| Product degradation during purification | The compound may be unstable under the acidic conditions of some mobile phases (e.g., those containing TFA). | - Use a mobile phase with a neutral or slightly basic pH, such as a phosphate (B84403) or bicarbonate buffer. - Minimize the time the product spends in the mobile phase by optimizing the purification method for speed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound reaction products?
A1: The most frequently employed method for the purification of this compound and similar nucleoside analogs is silica gel column chromatography. This technique is effective for separating the polar product from less polar starting materials and byproducts.
Q2: What are some typical impurities I might encounter in the synthesis of this compound?
A2: Common impurities can include unreacted starting materials, such as the non-iodinated 7-deazaadenosine precursor. Side-products from the iodination reaction may also be present. If the synthesis involves protecting groups, incompletely deprotected intermediates can also be a source of contamination.
Q3: When should I consider using reverse-phase HPLC instead of silica gel chromatography?
A3: Reverse-phase HPLC is a good alternative under the following circumstances:
-
When high purity (>98%) is required, as HPLC generally offers higher resolution than column chromatography.[1]
-
If the compound is unstable on silica gel.
-
For the separation of very closely related impurities that are difficult to resolve by column chromatography.
-
For analytical purposes to determine the purity of the final product.
Q4: How can I improve the solubility of my crude product for loading onto a chromatography column?
A4: If your crude product has poor solubility in the initial chromatography solvent, you can try dissolving it in a slightly more polar solvent. However, use the minimum amount necessary to avoid broadening the initial band on the column. For compounds that are difficult to dissolve, a "dry loading" technique is recommended. This involves dissolving the crude material in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the column.
Q5: What is a good starting point for developing a purification method for a novel reaction product of this compound?
A5: A good starting point is to analyze the crude reaction mixture by thin-layer chromatography (TLC) using a range of solvent systems with varying polarities (e.g., different ratios of dichloromethane and methanol). This will give you an indication of the number of components in the mixture and help you identify a suitable solvent system for column chromatography. For RP-HPLC, start with a standard gradient of acetonitrile in water with 0.1% trifluoroacetic acid and optimize from there.
Quantitative Data
The following table summarizes typical purification outcomes for compounds structurally related to this compound, as specific data for the target molecule is limited in publicly available literature.
| Compound | Purification Method | Mobile Phase/Eluent | Yield | Purity | Reference |
| 7-deaza-7-iodo-2'-deoxyadenosine derivative | Flash Chromatography (Silica Gel) | CH₂Cl₂/MeOH (95:5) | 79% | Not Specified | [2] |
| 7-halogenated 7-deaza-2'-deoxyxanthosine | Flash Chromatography (Silica Gel) followed by crystallization | CH₂Cl₂/MeOH (95:5) | 65% | Not Specified | |
| 7-substituted 8-aza-7-deazaadenosines | Sonogashira cross-coupling from 7-iodo nucleoside | Not Specified | 36-79% | Not Specified | |
| This compound | Commercially Available | Not Applicable | Not Applicable | ≥ 98% (by HPLC) | [1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol is a general guideline based on methods used for similar nucleoside analogs.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using a solvent system of dichloromethane and methanol, starting with a low methanol concentration (e.g., 2-5%).
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select an appropriately sized glass column and plug the bottom with glass wool or cotton.
-
Add a layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
Equilibrate the column by running several column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the solution to the top of the column.
-
Alternatively, use a dry loading method as described in the FAQs.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Reverse-Phase HPLC
This is a general protocol for the purification of modified nucleosides.
-
Sample Preparation:
-
Dissolve the crude or partially purified product in the mobile phase, preferably the initial aqueous phase, to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
Use a preparative or semi-preparative HPLC system.
-
A C18 reverse-phase column is a common choice.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) or 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 50% B over 30 minutes). The exact gradient will need to be optimized based on the retention of the product.
-
Monitor the elution using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
-
Fraction Collection and Product Isolation:
-
Collect the peak corresponding to the desired product.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain the purified product. If a non-volatile buffer was used, a desalting step may be necessary.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting common purification issues.
References
Technical Support Center: Dideoxy Sequencing with 7-Deazaadenosine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-deazaadenosine analogs, such as 7-deaza-2'-deoxyadenosine triphosphate (c7dATP), in dideoxy sequencing reactions.
Frequently Asked Questions (FAQs)
Why am I seeing compressed bands or messy peaks in my sequencing data?
Answer: Band compressions are a common artifact in Sanger sequencing, especially in GC-rich regions or sequences with stable secondary structures like hairpins.[1][2] These secondary structures can interfere with the electrophoretic mobility of the DNA fragments, causing bands on a gel to run closer together than expected, or resulting in overlapping and broad peaks in a chromatogram. The use of nucleotide analogs like 7-deaza-dATP is a primary strategy to resolve these issues.[1][3]
How do 7-deazaadenosine analogs help with band compression?
Answer: 7-deazaadenosine is a purine (B94841) analog where the nitrogen at position 7 is replaced by a carbon. This modification prevents the formation of Hoogsteen base pairs, which are non-canonical pairings that can contribute to the formation of stable secondary structures in DNA.[1] By incorporating 7-deaza-dATP in place of dATP during the sequencing reaction, the stability of these secondary structures is reduced, leading to more uniform migration of DNA fragments during electrophoresis and resolving band compressions.[1][3]
When should I consider using 7-deaza-dATP in my sequencing reactions?
Answer: You should consider using 7-deaza-dATP under the following circumstances:
-
GC-Rich Templates: When sequencing templates with high GC content, which are prone to forming secondary structures.[4]
-
Repetitive Sequences: For templates containing simple repeats (e.g., dinucleotide repeats) or palindromic sequences that can form hairpins.
-
Observed Band Compressions: If you have previously sequenced a template and observed band compressions or ambiguous peaks.[1]
-
Premature Termination: If you are experiencing premature termination of the sequencing reaction, which can be caused by strong secondary structures that stall the DNA polymerase.[4]
Will using 7-deaza-dATP affect the accuracy or read length of my sequencing results?
Answer: Replacing dATP with 7-deaza-dATP has been shown to successfully eliminate most band compressions without sacrificing sequencing performance in terms of readable length and band uniformity.[1] Studies have demonstrated that this substitution does not negatively impact the quality of the sequence patterns.[1]
Can I use 7-deaza-dATP in combination with other nucleotide analogs?
Answer: Yes, the combined use of 7-deaza-dATP and 7-deaza-dGTP can further decrease anomalies in electrophoretic mobility caused by compressions involving both G and A residues.[3] For particularly stubborn GC-rich templates, a combination of 7-deaza-dGTP and dITP has also been shown to be effective.[5][6]
I'm still seeing some artifacts even with 7-deaza-dATP. What else can I do?
Answer: If you are still observing sequencing artifacts, consider the following:
-
Optimize Annealing Temperature: Adjust the annealing temperature of your sequencing reaction to find the optimal balance between primer binding and template denaturation.
-
Use Additives: Incorporate additives like DMSO or betaine (B1666868) into your sequencing reaction to help denature secondary structures.
-
PCR with Analogs: Perform the initial PCR amplification of your template using a mix of dNTPs and 7-deaza-dNTPs. This can help to reduce secondary structures in the template DNA itself before sequencing.[7][8]
-
Primer Design: Design a new sequencing primer closer to the problematic region.[9]
Are there any specific considerations when using 7-deaza-dATP?
Answer: While generally a straightforward substitution, it's good practice to ensure your DNA polymerase is compatible with the analog. Most commercially available thermostable DNA polymerases used for sequencing, such as Thermo Sequenase and AmpliTaq FS, work well with 7-deaza-dATP.[1] Also, be aware that while 7-deaza-dATP resolves many compressions, some may persist, particularly those not caused by Hoogsteen base pairing.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your dideoxy sequencing experiments with 7-deazaadenosine analogs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Insufficient template DNA.[10] 2. Poor primer design or degradation.[9] 3. Presence of inhibitors (e.g., salts, ethanol).[11] 4. Incorrect reaction setup. | 1. Quantify your DNA template and use the recommended amount. 2. Verify primer concentration and integrity. Design a new primer if necessary. 3. Re-purify your DNA template. 4. Double-check the concentrations of all reaction components. |
| Noisy Data / High Background | 1. Low signal-to-noise ratio.[12] 2. Contaminated DNA template or primer. 3. Multiple priming events. | 1. Increase the amount of template DNA. 2. Purify the template and primer. Consider re-synthesizing the primer. 3. Redesign the primer for higher specificity. |
| Sharp Drop in Signal / Premature Termination | 1. Strong secondary structure in the template.[4] 2. High concentration of template DNA.[13] 3. Incorrect dNTP/ddNTP ratio. | 1. Use a combination of 7-deaza-dATP and 7-deaza-dGTP. Consider adding DMSO or betaine. 2. Optimize the template concentration. 3. Ensure the correct concentrations of nucleotides and dideoxynucleotides are used. |
| Ambiguous/Overlapping Peaks (after a specific region) | 1. Persistent band compression.[1] 2. Polymerase slippage in homopolymer regions. | 1. Try a combination of 7-deaza-dGTP and dITP.[5] 2. Sequence the opposite strand. Design a primer downstream of the homopolymer region. |
Data Presentation
Table 1: Qualitative Comparison of Sequencing Performance with dATP vs. 7-deaza-dATP
| Parameter | Standard dATP Reaction | 7-deaza-dATP Reaction | Reference(s) |
| Band Compression (GC-rich regions) | Often present, leading to ambiguous base calls. | Significantly reduced or eliminated. | [1][3] |
| Peak Resolution | Can be poor in compressed regions. | Improved, with more uniform peak spacing. | [1] |
| Read Length | May be shortened by premature termination. | Generally maintained or improved. | [1] |
| Signal Uniformity | Can be uneven, with variations in peak height. | More uniform peak heights. | [3] |
| Accuracy | Lower in regions with secondary structures. | Higher accuracy in resolving complex regions. | [3] |
Experimental Protocols
Protocol: Cycle Sequencing with 7-deaza-dATP
This protocol is a general guideline for cycle sequencing using a commercial kit and can be adapted for specific instruments and templates.
1. Reaction Setup:
-
Prepare a master mix for each termination reaction (A, C, G, T). For resolving compressions, substitute dATP with 7-deaza-dATP in the dNTP mix.
-
A typical 20 µL sequencing reaction might contain:
-
Template DNA (e.g., 200-500 ng of plasmid DNA, 20-100 ng of PCR product)
-
Sequencing Primer (0.5 - 1.0 µM)
-
Sequencing Reaction Mix (containing buffer, dNTPs with 7-deaza-dATP, ddNTPs, and DNA polymerase)
-
Nuclease-free water to a final volume of 20 µL
-
2. Thermal Cycling:
-
A representative thermal cycling program is as follows:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Hold: 4°C
-
3. Post-Reaction Cleanup:
-
Remove unincorporated dye terminators and salts from the sequencing products. This can be done using ethanol/EDTA precipitation or column purification methods.
4. Capillary Electrophoresis:
-
Resuspend the purified sequencing products in a formamide-based loading buffer.
-
Denature the samples at 95°C for 2-5 minutes and immediately chill on ice.
-
Load the samples onto an automated DNA sequencer for capillary electrophoresis.
5. Data Analysis:
-
Analyze the resulting electropherogram using appropriate software to determine the DNA sequence.
Visualizations
Caption: Troubleshooting workflow for dideoxy sequencing.
Caption: Mechanism of band compression and its resolution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.genewiz.com [blog.genewiz.com]
- 10. MGH DNA Core [dnacore.mgh.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. microsynth.com [microsynth.com]
- 13. Sanger sequencing troubleshooting guide | Yale Research [research.yale.edu]
Minimizing cytotoxicity of 7-Iodo-2',3'-dideoxy-7-deazaadenosine in antiviral assays
Welcome to the technical support center for 7-Iodo-2',3'-dideoxy-7-deazaadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for nucleoside analogs like this compound?
A1: Nucleoside analogs exert cytotoxic effects primarily by mimicking endogenous nucleosides. After intracellular phosphorylation to their active triphosphate form, they can be incorporated into newly synthesized DNA or RNA by host cell polymerases.[1][2] This incorporation can lead to chain termination, disruption of DNA and RNA synthesis, and ultimately, cell death.[3][4] Some nucleoside analogs can also inhibit key enzymes involved in nucleotide biosynthesis or induce mitochondrial toxicity.[1][5]
Q2: How can I assess the cytotoxicity of this compound in my experiments?
A2: It is crucial to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of uninfected host cells by 50%.[6] This should be done in parallel with your antiviral assays.[7] Commonly used cytotoxicity assays include the MTT, MTS, and XTT assays, which measure metabolic activity, and the LDH release assay, which measures cell membrane integrity.[8][9][10]
Q3: What is the Selectivity Index (SI) and why is it important?
A3: The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50) (SI = CC50 / EC50).[6][11] A higher SI value indicates greater selectivity of the compound for inhibiting the virus with minimal toxicity to the host cell. Generally, an SI value of 10 or greater is considered indicative of promising antiviral activity.[6]
Q4: Can structural modifications to 7-deazaadenosine analogs reduce cytotoxicity?
A4: Yes, structural modifications have been shown to significantly impact the cytotoxicity of 7-deazaadenosine analogs. For instance, the addition of a 2'-C-methyl group to 7-deaza-adenosine resulted in a compound with reduced cellular toxicity while maintaining potent antiviral activity.[12] Another strategy that has been explored is the synthesis of L-enantiomers of nucleoside analogs, which in some cases have shown lower cytotoxicity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Concentrations Close to the Antiviral Effective Concentration (Low Selectivity Index)
-
Possible Cause 1: Inherent Toxicity of the Compound.
-
Solution: Consider structural modifications of the nucleoside analog. As demonstrated with related compounds, modifications such as 2'-C-methylation can decrease cytotoxicity.[12] Also, investigate prodrug strategies, which can improve targeted delivery to infected cells and reduce systemic toxicity.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: The cytotoxic effects of nucleoside analogs can be cell-line dependent. Test the compound in a panel of different relevant host cell lines to determine if the observed toxicity is specific to one cell type.
-
-
Possible Cause 3: Off-Target Effects.
Issue 2: Inconsistent or Unreliable Results in the MTT Cytotoxicity Assay
-
Possible Cause 1: Interference of the Compound with the MTT Reagent.
-
Solution: Some compounds can directly reduce the MTT tetrazolium salt, leading to a false signal that does not correlate with cell viability. To check for this, run a control plate with the compound in cell-free medium.[10] If interference is detected, consider using an alternative cytotoxicity assay like the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.[10]
-
-
Possible Cause 2: Incomplete Solubilization of Formazan (B1609692) Crystals.
-
Solution: After adding the solubilization solution (e.g., DMSO or an isopropanol/HCl solution), ensure the plate is agitated on an orbital shaker for a sufficient amount of time to completely dissolve the purple formazan crystals. Visually inspect the wells under a microscope to confirm dissolution.
-
-
Possible Cause 3: High Variability Between Replicate Wells.
-
Solution: This can be due to uneven cell seeding. Ensure a homogenous cell suspension before and during seeding. Also, be mindful of "edge effects" in 96-well plates; wells on the perimeter are more prone to evaporation. To mitigate this, avoid using the outer wells or ensure they are filled with sterile medium.[10]
-
Quantitative Data Summary
Table 1: Example Cytotoxicity of 7-deaza-2'-C-methyladenosine in Various Cell Lines
| Cell Line | Assay Duration (hours) | CC50 (µM) |
| Huh-7 | 72 | >100 |
| HepG2 | 72 | >100 |
| BxPC3 | 72 | >100 |
| CEM | 72 | >100 |
Data adapted from studies on 7-deaza-2'-C-methyladenosine, which demonstrated no cytotoxicity up to 100 µM in these cell lines.[14]
Table 2: Example Antiviral Activity and Selectivity Index of 7-deaza-2'-C-methyladenosine
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Dengue Virus (DENV-2) | Varies | 0.64 | >50 | >78 |
| Hepatitis C Virus (HCV) | Huh-7 | ~0.5 | >100 | >200 |
Data adapted from studies on 7-deaza-2'-C-methyladenosine.[12][14]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is used to determine the concentration of the test compound that reduces cell viability by 50% (CC50).
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include wells with medium only (blank), cells with medium containing the vehicle (e.g., DMSO) as a negative control, and a positive control for cytotoxicity if available.
-
-
Incubation:
-
Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[8]
-
Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value using non-linear regression analysis.
-
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).[15]
-
Cell Seeding:
-
Seed host cells into 6-well or 12-well plates and grow them to confluency.[10]
-
-
Virus Infection:
-
Compound Treatment:
-
Prepare different concentrations of this compound in an overlay medium (e.g., medium containing 0.4% agarose (B213101) or methylcellulose).[16]
-
After the virus adsorption period, remove the inoculum and add the overlay medium containing the various concentrations of the compound. Include a no-drug control.[10]
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).[10]
-
-
Plaque Visualization:
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the no-drug control.
-
Plot the percentage of plaque reduction against the log of the compound concentration to determine the EC50 value.
-
Visualizations
Caption: Intracellular activation and cytotoxicity pathway of a nucleoside analog.
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
Caption: Troubleshooting logic for a low selectivity index.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytostatic Effect of the Nucleoside Analogue 2-Chloroadenosine on Human Prostate Cancer Cell Line | Bentham Science [eurekaselect.com]
- 4. New insights into the synergism of nucleoside analogs with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 7-Iodo-2',3'-dideoxy-7-deazaadenosine vs. ddATP in DNA Sequencing
In the realm of molecular biology and genomics, Sanger sequencing remains a cornerstone for its accuracy and reliability in determining the precise order of nucleotides within a DNA molecule. Central to this method is the use of chain-terminating dideoxynucleoside triphosphates (ddNTPs). While 2',3'-dideoxyadenosine (B1670502) triphosphate (ddATP) has traditionally been the go-to chain terminator for adenine, modified analogs like 7-Iodo-2',3'-dideoxy-7-deazaadenosine have emerged, offering distinct advantages in specific sequencing contexts. This guide provides an objective comparison of these two molecules, supported by established principles of sequencing chemistry and available data on their constituent modifications.
Principle of Chain Termination in Sanger Sequencing
Sanger sequencing, or the chain-termination method, relies on the enzymatic synthesis of a complementary DNA strand to a single-stranded template. The reaction mixture contains the DNA template, a primer, DNA polymerase, the four standard deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP), and a small concentration of a chain-terminating dideoxynucleoside triphosphate (ddNTP).
ddNTPs, including ddATP and its analogs, lack the 3'-hydroxyl (OH) group that is essential for the formation of a phosphodiester bond with the next incoming nucleotide.[1][2][3][4][5][6] When DNA polymerase incorporates a ddNTP into the growing DNA strand, the chain elongation is terminated.[1][2][3][4][5][6] This process results in a collection of DNA fragments of varying lengths, each ending with a specific ddNTP.
Structural and Functional Comparison
While both this compound and ddATP function as chain terminators, their structural differences lead to distinct performance characteristics in DNA sequencing.
| Feature | This compound | ddATP (2',3'-dideoxyadenosine triphosphate) |
| Chain Termination | Yes, due to the absence of a 3'-OH group. | Yes, due to the absence of a 3'-OH group.[2] |
| Base Structure | 7-deazaadenine with an iodine at position 7. | Standard adenine. |
| Key Advantage | Reduces band compression in A-rich regions. | Standard, widely used terminator. |
| Potential Application | Sequencing through problematic A-rich sequences and GC-rich regions (when used with 7-deaza-dGTP). | General-purpose Sanger sequencing. |
| Modification Impact | The 7-deaza modification disrupts Hoogsteen base pairing, preventing secondary structures. The iodo group provides a site for dye attachment. | None. |
Performance Characteristics
Resolving Band Compression
A significant challenge in Sanger sequencing is the occurrence of "band compressions" on sequencing gels. These artifacts arise when the DNA template has sequences prone to forming secondary structures, such as hairpins, particularly in GC-rich and A-rich regions. These structures cause the DNA fragments to migrate anomalously during electrophoresis, leading to compressed bands and ambiguous or incorrect base calling.[7][8]
The "7-deaza" modification in this compound addresses this issue. By replacing the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom, the potential for Hoogsteen base pairing, which contributes to the formation of these secondary structures, is eliminated.[8] The use of 7-deaza-dATP (the non-dideoxy version) has been shown to significantly improve the quality of sequencing data by resolving such compressions.[9] When a terminator with this modification is used, it ensures that the terminated fragments are less likely to form secondary structures, leading to more accurate migration and clearer sequencing results.
Dye Incorporation and Signal Uniformity
In modern automated Sanger sequencing, ddNTPs are labeled with fluorescent dyes. The 7-iodo modification on this compound provides a convenient and stable point of attachment for these dyes. This can be particularly advantageous for designing custom dye terminators.
Furthermore, studies have shown that replacing dATP with 7-deaza-dATP can lead to a more uniform frequency of chain termination events when using fluorescence-labeled dideoxynucleotides with certain DNA polymerases like T7 polymerase.[9] This results in more consistent peak heights in the resulting chromatogram, which can improve the accuracy of automated base-calling algorithms.
Experimental Protocols
While a specific, universally adopted protocol for using this compound is not as widespread as for standard ddATP, it can be readily substituted for ddATP in a typical Sanger sequencing workflow, particularly in cycle sequencing with fluorescent dye terminators.
General Cycle Sequencing Protocol
The following is a generalized protocol for a cycle sequencing reaction. The key modification would be the substitution of the ddATP in the sequencing mix with this compound, potentially with adjustments to its concentration to optimize termination efficiency.
1. Reaction Setup:
In a PCR tube, combine the following components:
| Component | Volume/Concentration |
| DNA Template (e.g., PCR product, plasmid) | 100-500 ng |
| Sequencing Primer | 3.2 pmol |
| Sequencing Master Mix (containing DNA polymerase, dNTPs, ddNTPs including the terminator of interest, and buffer) | Variable (as per manufacturer's instructions) |
| Nuclease-free water | to final volume |
2. Thermal Cycling:
Perform cycle sequencing using a thermal cycler with a program similar to the following:
-
Initial Denaturation: 96°C for 1 minute
-
25-35 Cycles:
-
96°C for 10 seconds (Denaturation)
-
50°C for 5 seconds (Annealing)
-
60°C for 4 minutes (Extension/Termination)
-
-
Final Hold: 4°C
3. Post-Reaction Cleanup:
Remove unincorporated dye terminators and salts from the sequencing reaction products. This is crucial for obtaining clean data from capillary electrophoresis. Common methods include ethanol/EDTA precipitation or spin-column purification.
4. Capillary Electrophoresis:
Resuspend the purified sequencing fragments in a formamide-based loading solution, denature at 95°C, and then load onto an automated capillary electrophoresis DNA sequencer.
5. Data Analysis:
The sequencer software will analyze the fluorescent signals from the separated fragments to generate a chromatogram and the corresponding DNA sequence.
Conclusion
Both this compound and ddATP are effective chain terminators for Sanger DNA sequencing. While ddATP is the standard and widely used reagent for general sequencing applications, this compound offers a clear advantage in specific, challenging scenarios. Its 7-deaza modification is instrumental in resolving band compressions caused by secondary structures in A-rich DNA regions, thereby improving the accuracy and readability of the sequence data. The addition of the iodo group at the 7-position also provides a stable site for the attachment of fluorescent dyes, which is beneficial for the design of high-performance dye-terminator reagents. For researchers encountering difficulties in sequencing through problematic regions of a template, this compound presents a valuable alternative to the standard ddATP.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. Dideoxynucleotide - Wikipedia [en.wikipedia.org]
- 3. ddNTP: Definition, structure & function [baseclick.eu]
- 4. How does dideoxy nucleotide (ddNTP) work in Sanger DNA sequencing? | AAT Bioquest [aatbio.com]
- 5. THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 7. Aminopropargyl ddATP [7-Deaza-7-Propargylamino-2',3'-dideoxyadenosine-5'-triphosphate] | AAT Bioquest [aatbio.com]
- 8. US7407747B2 - Method for drying dye-terminator sequencing reagents - Google Patents [patents.google.com]
- 9. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Iodo-2',3'-dideoxy-7-deazaadenosine and Other Dideoxynucleosides in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 7-Iodo-2',3'-dideoxy-7-deazaadenosine and other classical dideoxynucleoside reverse transcriptase inhibitors (NRTIs). While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes existing data on its class of compounds and contrasts it with well-established NRTIs like Zidovudine (AZT), Didanosine (B1670492) (ddI), Lamivudine (3TC), and Stavudine (d4T).
Executive Summary
Dideoxynucleosides are a cornerstone of antiretroviral therapy, primarily acting as chain terminators of viral DNA synthesis. The modification of the purine (B94841) or pyrimidine (B1678525) base, such as in the case of 7-deazaadenosine analogs, is a key strategy to enhance antiviral activity and overcome drug resistance. This compound, a member of this modified nucleoside family, holds potential as an antiviral agent. This guide presents available quantitative data on the efficacy and cytotoxicity of various dideoxynucleosides, details common experimental protocols for their evaluation, and visualizes the underlying mechanisms of action.
Quantitative Data Comparison
Table 1: Anti-HIV-1 Efficacy of Dideoxynucleosides
| Compound | Cell Line | EC₅₀ (µM) | Virus Strain | Reference |
| Zidovudine (AZT) | MT-4 | Not Specified | Clinical Isolates | [2] |
| Didanosine (ddI) | CEM | 4.6 | HIV-1 3B | [3] |
| MT-4 | 4.8 | Not Specified | [4] | |
| Lamivudine (3TC) | PBMC | 0.07 - 0.2 | HIV-1 | [5] |
| Stavudine (d4T) | MOLT-4/IIIB | Not Specified | HIV-1 | [6] |
Table 2: Cytotoxicity of Dideoxynucleosides
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| Zidovudine (AZT) | MT-4 | < 5 | [7] |
| Didanosine (ddI) | MT-4 | > 100 | [7] |
| MT-4 | > 1000 | [4] | |
| Lamivudine (3TC) | PBMC | > 10 | [5] |
| Stavudine (d4T) | MOLT-4 | 59.8 | [6] |
| MOLT-4/IIIB | 2.2 | [6] |
Mechanism of Action: Chain Termination of Viral DNA Synthesis
Dideoxynucleosides, including this compound, exert their antiviral effect by inhibiting the viral reverse transcriptase (RT) enzyme. Lacking a 3'-hydroxyl group on the deoxyribose sugar moiety, these molecules, once incorporated into the growing viral DNA chain, prevent the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA synthesis.
The general mechanism involves:
-
Cellular Uptake: The nucleoside analog enters the host cell.
-
Phosphorylation: Host cell kinases phosphorylate the analog to its active triphosphate form.
-
Competitive Inhibition: The triphosphate analog competes with the natural deoxynucleotide triphosphate for binding to the active site of the viral reverse transcriptase.
-
Incorporation and Chain Termination: Upon incorporation into the viral DNA, the absence of the 3'-OH group halts further elongation of the DNA chain.
Potential Signaling Pathways Affected by 7-Deazaadenosine Analogs
While specific data for this compound is limited, research on other 7-deazaadenosine analogs suggests potential interactions with cellular signaling pathways beyond direct viral enzyme inhibition. These pathways are crucial for cell survival, proliferation, and immune response, and their modulation could contribute to the overall therapeutic or toxic effects of these compounds.
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Some natural compounds have been shown to inhibit NF-κB signaling, which can be beneficial in both cancer and inflammatory diseases. It is plausible that 7-deazaadenosine analogs could modulate this pathway, potentially impacting the cellular environment of a viral infection.
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in many diseases, including cancer and viral infections. Some natural products have been shown to modulate MAPK signaling, suggesting that 7-deazaadenosine analogs might also exert some of their biological effects through this pathway.
Experimental Protocols
Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible T-cell line (e.g., MT-4, CEM).
-
HIV-1 laboratory strain or clinical isolate.
-
96-well cell culture plates.
-
Test compounds (this compound and other dideoxynucleosides).
-
Commercial p24 Antigen ELISA kit.
-
Cell culture medium and supplements.
-
CO₂ incubator.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Infection: Infect the cells with a predetermined amount of HIV-1.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
p24 ELISA: Quantify the p24 antigen in the supernatant according to the manufacturer's protocol of the ELISA kit.
-
Data Analysis: Determine the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells used in the antiviral assay.
-
96-well cell culture plates.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Determine the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Conclusion
This compound belongs to a promising class of modified nucleoside analogs. While direct comparative efficacy data against other dideoxynucleosides for HIV-1 is currently limited, the exploration of such 7-deazapurine derivatives is a valid strategy in the search for novel antiviral agents with improved potency, resistance profiles, and pharmacokinetic properties. The provided data on established dideoxynucleosides serves as a benchmark for the future evaluation of this compound and other novel analogs. Further research is warranted to fully characterize its antiviral spectrum, cytotoxicity, and impact on cellular signaling pathways to determine its potential as a therapeutic candidate.
References
- 1. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stavudine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and in vitro anti-HIV activities of didanosine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stavudine selectively induces apoptosis in HIV type 1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antiviral activity of didanosine compared with that of other dideoxynucleoside analogs against laboratory strains and clinical isolates of human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Upper Hand: Unveiling the Advantages of 7-Deazaadenosine Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for more effective and stable therapeutic agents is perpetual. In the realm of nucleoside analogs, 7-deazaadenosine derivatives have emerged as a superior class of compounds, consistently outperforming standard nucleosides in preclinical and clinical studies. Their unique structural modification—the replacement of nitrogen with a carbon at the 7th position of the purine (B94841) ring—confers significant advantages, leading to enhanced metabolic stability, broader biological activity, and potent therapeutic effects.
The core advantage of 7-deazaadenosine analogs lies in their resistance to enzymatic degradation.[1] Specifically, the C-glycosidic bond formed by this modification is impervious to cleavage by purine nucleoside phosphorylase (PNP), an enzyme that readily metabolizes standard adenosine (B11128) nucleosides.[1] This increased metabolic stability ensures prolonged intracellular concentrations and sustained therapeutic action.[1] Consequently, these analogs have demonstrated a wide spectrum of pharmacological activities, including potent antiviral and anticancer effects.[1]
Quantitative Leap in Efficacy: A Data-Driven Comparison
The superior performance of 7-deazaadenosine analogs is not merely theoretical. Extensive experimental data underscores their enhanced potency against a range of diseases compared to their standard nucleoside counterparts.
Anticancer Activity: Enhanced Cytotoxicity Against Malignant Cells
In the fight against cancer, 7-deazaadenosine analogs have shown remarkable cytotoxic activity across various cancer cell lines. Their mechanisms are multifaceted, including the inhibition of DNA and RNA synthesis and the modulation of key signaling pathways crucial for cancer cell survival.[1]
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) |
| 7-deazaadenosine Analog | |||
| 7-benzyl-9-deazaadenosine | L1210 | Leukemia | 0.07[1] |
| 7-benzyl-9-deazaadenosine | P388 | Leukemia | 0.1[1] |
| 7-benzyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.2[1] |
| 7-methyl-9-deazaadenosine | L1210 | Leukemia | 0.4[1] |
| 7-methyl-9-deazaadenosine | P388 | Leukemia | 0.7[1] |
| 7-methyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.3[1] |
| Toyocamycin | YB5 | Colon Cancer | Potent (abrogated colony formation at 10 nM)[2] |
| Sangivamycin-like Molecule 6 (SLM6) | Multiple Myeloma Cells | Multiple Myeloma | Submicromolar[3] |
| 7-substituted 7-deaza-4'-thionucleoside (1g) | Various Cancer Cell Lines | Multiple | 0.004–0.06[4] |
| Standard Nucleoside | |||
| Adenosine | - | - | Generally low to no cytotoxic activity |
Antiviral Activity: Potent Inhibition of Viral Replication
The antiviral potential of 7-deazaadenosine analogs is significant, with several compounds demonstrating potent inhibition of a broad spectrum of RNA viruses.[5] This efficacy is often attributed to the inhibition of viral RNA-dependent RNA polymerase (RdRp).[6]
| Compound/Analog | Virus | Cell Line | EC50 (µM) |
| 7-deazaadenosine Analog | |||
| Tubercidin | Rhinovirus types 1A, 1B, 9 | WI-38 | < 1 µg/ml[5] |
| Toyocamycin | Rhinovirus types 1A, 1B, 9 | WI-38 | < 1 µg/ml[5] |
| Sangivamycin (B1680759) | Rhinovirus types 1A, 1B, 9 | WI-38 | < 1 µg/ml[5] |
| 7-deaza-2'-C-methyl-adenosine | Hepatitis C Virus (HCV) Replicon | Huh-7 | Similar to 2'-C-methyl-adenosine with reduced toxicity[6] |
| Standard Nucleoside | |||
| Adenosine | Various RNA viruses | - | Generally ineffective as a direct antiviral |
Kinase Inhibition: Targeting Key Regulators of Cellular Processes
Many 7-deazaadenosine analogs function as potent inhibitors of various protein kinases, which are often dysregulated in diseases like cancer. This targeted inhibition contributes significantly to their therapeutic effects.
| Compound/Analog | Target Kinase | IC50 / % Inhibition |
| 7-deazaadenosine Analog | ||
| Toyocamycin | Cyclin-Dependent Kinase 9 (CDK9) | 79 nM[7][8] |
| Toyocamycin | Haspin | 1.8% remaining activity @ 500 nM[7] |
| Sangivamycin | Protein Kinase C (PKC) | Potent inhibitor[7] |
| Sangivamycin | Haspin | 4.8% remaining activity @ 500 nM[7] |
| Tubercidin | Adenosine Kinase | 0.03 µM[9] |
| 5'-Deoxy-5-iodotubercidin | Adenosine Kinase | 0.0006 µM[9] |
| Ara-tubercidin | Adenosine Kinase | 0.25 µM[9] |
| Standard Nucleoside | ||
| Adenosine | Adenosine Kinase | Substrate, not an inhibitor |
Illuminating the Mechanisms: Key Signaling Pathways and Experimental Workflows
The diverse biological activities of 7-deazaadenosine analogs stem from their interaction with multiple cellular pathways. Understanding these mechanisms is crucial for their rational design and application in drug development.
Standardized Protocols for Robust Evaluation
To ensure reproducible and comparable results in the evaluation of 7-deazaadenosine analogs, standardized experimental protocols are essential.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cells in culture
-
7-deazaadenosine analog or standard nucleoside
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-deazaadenosine analog or standard nucleoside and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate
-
7-deazaadenosine analog
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Kinase Reaction: Set up the kinase reaction in the wells of the assay plate, including the kinase, substrate, and serially diluted 7-deazaadenosine analog. Initiate the reaction by adding ATP.
-
Reaction Termination and ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.
STING Pathway Activation: Luciferase Reporter Assay
This cell-based assay measures the activation of the STING pathway by monitoring the expression of a reporter gene (luciferase) under the control of an interferon-stimulated response element (ISRE).
Materials:
-
HEK293T cells stably expressing an ISRE-luciferase reporter
-
7-deazaadenosine cyclic dinucleotide (CDN) analog
-
Transfection reagent (if necessary)
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Protocol:
-
Cell Seeding: Seed the ISRE-luciferase reporter cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with the 7-deazaadenosine CDN analog. If the analog is not cell-permeable, use a suitable transfection reagent.
-
Cell Lysis: After a suitable incubation period (e.g., 18-24 hours), lyse the cells using the cell lysis buffer.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of the STING pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 7-Deazapurine and 7-Azapurine Nucleosides in Drug Discovery
A deep dive into the chemical, biological, and therapeutic profiles of two pivotal classes of purine (B94841) nucleoside analogues, offering a comparative perspective for researchers and drug developers.
In the landscape of medicinal chemistry and drug development, purine nucleoside analogues represent a cornerstone in the therapy of cancer and viral diseases. Modifications to the purine ring system have given rise to numerous compounds with potent biological activities. Among these, 7-deazapurine and 7-azapurine nucleosides have emerged as particularly promising scaffolds. This guide provides a comprehensive comparative analysis of these two classes of compounds, summarizing their key physicochemical differences, biological activities supported by experimental data, and the methodologies used to evaluate them.
Structural and Physicochemical Distinctions
The fundamental difference between 7-deazapurine and 7-azapurine nucleosides lies in the modification of the purine's imidazole (B134444) ring. In 7-deazapurine nucleosides , the nitrogen atom at position 7 is replaced by a carbon atom, creating a pyrrolo[2,3-d]pyrimidine scaffold. This substitution renders the five-membered ring more electron-rich, which can enhance base-pairing stability within DNA or RNA and improve interactions with enzymes. It also provides a strategic position (C7) for further chemical modifications to modulate biological activity.[1]
Conversely, 7-azapurine nucleosides involve the replacement of a carbon atom with a nitrogen atom. A prominent example is the 8-aza-7-deazapurine (pyrazolo[3,4-d]pyrimidine) scaffold, where the C8 and N7 atoms of the native purine are interchanged.[2] This alteration significantly changes the electronic distribution and hydrogen bonding capabilities of the nucleobase, making these analogues excellent mimics for natural purine nucleosides and substrates for various enzymes.[2]
A key physicochemical distinction is the redox potential, which is significantly lower in the 7-deazapurine system compared to both natural purines and 8-aza-7-deazapurine systems. Furthermore, the glycosylic bond of 7-deazapurine nucleosides is notably more stable against depurination under acidic conditions compared to their 8-aza-7-deazapurine counterparts.
Comparative Biological Activity
Both 7-deazapurine and 7-azapurine nucleosides exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. However, the specific targets and potency can vary significantly between the two classes and even among derivatives within the same class.
Anticancer Activity
7-Deazapurine nucleosides have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[3] Their mechanism of action is often complex, involving intracellular phosphorylation to the active triphosphate form, followed by incorporation into both RNA and DNA.[1][3] This leads to the inhibition of protein synthesis and the induction of DNA damage, ultimately triggering apoptosis. Some 7-deazapurine derivatives also act as inhibitors of key cellular kinases, such as adenosine (B11128) kinase.
While research on the anticancer properties of 7-azapurine nucleosides is also promising, the available data is less extensive. Certain 8-aza-7-deazapurine derivatives have shown antiproliferative activity, but often the focus has been on their antiviral and antibacterial potential.
Table 1: Comparative Cytotoxicity of 7-Deazapurine and 7-Azapurine Nucleoside Analogues
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Deazapurine | 7-(2-Thienyl)-7-deazaadenosine (AB61) | CCRF-CEM (Leukemia) | 0.02 µM | [4] (from a diagram) |
| 7-Hetaryl-7-deazaadenosines | Various | Low nanomolar to submicromolar | [5] | |
| 7-Azapurine | 8-Aza-7-deazapurine derivatives | LoVo (Colon) | Moderate activity reported | (from a researchgate article) |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies.
Antiviral Activity
Both classes of nucleosides have yielded potent antiviral agents. 7-Deazapurine nucleosides, particularly those with modifications at the 2'-position of the ribose sugar, have shown significant activity against hepatitis C virus (HCV).[1] The proposed mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp) after intracellular conversion to the triphosphate form. Derivatives of 7-deazapurine have also been investigated as potential inhibitors of the dengue virus.[6]
8-Aza-7-deazapurine nucleosides have also been explored for their antiviral potential, with some derivatives showing activity against various DNA and RNA viruses.[2]
Table 2: Comparative Antiviral Activity of 7-Deazapurine and 7-Azapurine Nucleoside Analogues
| Compound Class | Derivative | Virus | EC50 (µM) | Reference |
| 7-Deazapurine | 2'-C-Methyl-7-deazaadenosine | Hepatitis C Virus (HCV) | Potent inhibition reported | [1] |
| 6e (a 7-deazapurine derivative) | Dengue Virus (DENV) | 2.081 µM | [6] | |
| 7-Azapurine | 7-Chloro-3-(2-deoxy-D-erythro-pentofuranosyl)-3H-1,2,3-triazolo[4,5-b]pyridine | Coxsackie B1 virus | Activity reported | (from a researchgate article) |
Note: EC50 values represent the concentration required to achieve 50% of the maximum effect.
Antimicrobial Activity
Interestingly, 8-aza-7-deazapurine nucleosides have shown notable promise as antibacterial agents, particularly against Mycobacterium tuberculosis.[7][8]
Table 3: Antimicrobial Activity of 8-Aza-7-deazapurine Nucleoside Analogues
| Compound Class | Derivative | Microorganism | MIC99 (µg/mL) | Reference |
| 8-Aza-7-deazapurine | Compound 9 | M. smegmatis | 13 µg/mL | [8] |
| Compound 19 | M. smegmatis | 50 µg/mL | [8] | |
| Compound 6 | M. tuberculosis | 20 µg/mL | [7] | |
| Compound 10 | M. tuberculosis | 40 µg/mL | [7] |
Note: MIC99 represents the minimum inhibitory concentration required to inhibit 99% of microbial growth.
Signaling Pathways and Mechanisms of Action
The biological effects of these nucleoside analogues are mediated through their interaction with various cellular signaling pathways.
7-Deazapurine Nucleosides: Interference with Nucleic Acid Synthesis and Kinase Signaling
As previously mentioned, a primary mechanism of action for many cytotoxic 7-deazapurine nucleosides is their activation via phosphorylation and subsequent incorporation into DNA and RNA. This disrupts the normal processes of transcription and replication, leading to cell death.
Furthermore, some 7-deazapurine nucleosides can directly inhibit cellular kinases. For instance, certain derivatives are potent inhibitors of adenosine kinase, disrupting cellular adenosine metabolism. Others have been shown to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation.[5]
7-Azapurine Nucleosides: Awaiting Deeper Mechanistic Insights
The precise signaling pathways affected by 7-azapurine nucleosides are less well-defined in the current literature. It is hypothesized that, similar to their 7-deaza counterparts, they act as metabolic inhibitors after intracellular activation. Their structural similarity to natural purines suggests they can interfere with a wide range of enzymatic processes that utilize purine nucleosides or nucleotides. Further research is needed to elucidate the specific molecular targets and signaling cascades modulated by this class of compounds.
Experimental Protocols
The evaluation of 7-deazapurine and 7-azapurine nucleosides relies on a suite of standardized in vitro assays to determine their biological activity and cytotoxicity.
Cytotoxicity Assessment: MTT Assay
A common method to assess the cytotoxic potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol Overview:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test nucleoside for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound against cytopathic viruses.
Protocol Overview:
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the antiviral compound and mix them with a known concentration of the virus.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.
-
Plaque Counting and Analysis: Count the number of plaques in each well. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[4]
Conclusion
Both 7-deazapurine and 7-azapurine nucleosides represent rich and versatile scaffolds for the development of novel therapeutics. 7-Deazapurines have been extensively studied, particularly as anticancer and antiviral agents, with a clearer understanding of their mechanisms of action that often involve interference with nucleic acid metabolism and kinase signaling. 7-Azapurine nucleosides, while also demonstrating broad biological potential, have shown particular promise as antibacterial agents and warrant further investigation to fully elucidate their therapeutic applications and molecular mechanisms. The continued exploration and comparative analysis of these and other modified purine nucleosides will undoubtedly fuel the discovery of next-generation drugs to combat a range of human diseases.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiviral Efficacy of 7-Deazaadenosine Analogs: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiviral activity of 7-deazaadenosine analogs, focusing on 7-deaza-2'-C-methyladenosine (7-DMA) as a representative compound for novel nucleoside inhibitors like 7-Iodo-2',3'-dideoxy-7-deazaadenosine. The performance of 7-DMA is compared with Sofosbuvir, a leading antiviral agent for the treatment of Hepatitis C Virus (HCV). This document outlines the experimental data, detailed protocols, and mechanisms of action to aid in the evaluation of new antiviral candidates.
Comparative Analysis of In Vitro Anti-HCV Activity
The in vitro efficacy of antiviral compounds is primarily assessed by their ability to inhibit viral replication in cell-based assays and their selectivity. The half-maximal effective concentration (EC50) indicates the potency of the compound, while the half-maximal cytotoxic concentration (CC50) measures its toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a drug candidate.
| Compound | Virus Target | Assay System | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 7-deaza-2'-C-methyladenosine (7-DMA) | HCV | Replicon Assay | ~0.085 | >100 | >1176 | [1][2] |
| Sofosbuvir (PSI-7977) | HCV | Replicon Assay | 0.094 | >100 | >1064 | [3] |
| 2'-C-methyl-adenosine | HCV | Replicon Assay | ~0.2 | >100 | >500 | [1] |
Table 1: In Vitro Anti-HCV Activity of 7-DMA and Comparator Compounds. This table summarizes the EC50, CC50, and Selectivity Index for 7-DMA, Sofosbuvir, and the parent compound 2'-C-methyl-adenosine in HCV replicon assays. The data highlights the potent and selective activity of 7-DMA against HCV.
Mechanism of Action: Inhibition of HCV NS5B Polymerase
Both 7-deazaadenosine analogs and Sofosbuvir target the HCV NS5B protein, an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome.[4] These compounds are nucleoside inhibitors that act as chain terminators. After entering the host cell, they are metabolized into their active triphosphate form. This active form mimics the natural substrates of the NS5B polymerase and is incorporated into the growing viral RNA chain. However, the modification at the 2' or 3' position of the ribose sugar prevents the formation of the next phosphodiester bond, leading to premature termination of RNA synthesis and halting viral replication.[4][5]
Caption: Mechanism of action of nucleoside inhibitors targeting HCV NS5B polymerase.
Experimental Protocols
In Vitro HCV Replicon Assay
The HCV replicon assay is a standard cell-based method to determine the in vitro antiviral activity of compounds against Hepatitis C Virus.[6] This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (replicon) capable of autonomous replication.[7] The replicon often contains a reporter gene, such as luciferase, for easy quantification of viral replication.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids
-
G418 (for selection and maintenance of replicon cells)
-
Test compounds (e.g., 7-DMA, Sofosbuvir)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in DMEM supplemented with 10% FBS and non-essential amino acids, without G418.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV Replication:
-
Remove the culture medium.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
The luminescence signal is proportional to the level of HCV RNA replication.
-
-
Assessment of Cytotoxicity:
-
In a parallel plate, determine cell viability using a suitable assay (e.g., CellTiter-Glo®) to measure the cytotoxic effects of the compounds.
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Calculate the percent cytotoxicity for each compound concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percent cytotoxicity against the compound concentration.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Caption: Workflow for the in vitro HCV replicon assay.
Conclusion
The data and protocols presented in this guide demonstrate a robust framework for the in vitro validation of novel 7-deazaadenosine analogs as potential anti-HCV agents. 7-deaza-2'-C-methyladenosine exhibits potent and selective inhibition of HCV replication, comparable to the clinically successful drug Sofosbuvir. The detailed experimental workflow for the HCV replicon assay provides a clear path for researchers to assess the antiviral efficacy and cytotoxicity of new chemical entities. This comparative approach is essential for identifying promising candidates for further preclinical and clinical development in the ongoing search for improved antiviral therapies.
References
- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Modified Nucleoside Analogs in Cancer Research: Gemcitabine, Cytarabine, and Fludarabine
For Researchers, Scientists, and Drug Development Professionals
Modified nucleoside analogs represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects by interfering with nucleic acid synthesis and repair. This guide provides a detailed side-by-side comparison of three widely studied nucleoside analogs: Gemcitabine (B846), Cytarabine (B982) (Ara-C), and Fludarabine (B1672870). We will delve into their mechanisms of action, comparative efficacy in various cancer cell lines, and the experimental protocols used to evaluate their performance.
Overview of Mechanisms of Action
Modified nucleoside analogs are pro-drugs that require intracellular phosphorylation to their active triphosphate forms. These active metabolites then compete with endogenous nucleosides for incorporation into DNA and RNA, leading to chain termination and inhibition of essential enzymes involved in nucleic acid synthesis.
-
Gemcitabine (dFdC): A deoxycytidine analog, Gemcitabine's triphosphate form (dFdCTP) is incorporated into DNA, leading to "masked chain termination" where one additional nucleotide is added before DNA synthesis is halted. This makes it difficult for exonucleases to repair the DNA strand. Its diphosphate (B83284) form (dFdCDP) also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis.[1][2]
-
Cytarabine (Ara-C): Another deoxycytidine analog, Cytarabine's active triphosphate form (Ara-CTP) is a potent inhibitor of DNA polymerase.[3] Its incorporation into the DNA strand leads to chain termination.[3][4][5] It is highly specific for the S-phase of the cell cycle.[3]
-
Fludarabine: A purine (B94841) analog, Fludarabine's triphosphate (F-ara-ATP) inhibits multiple enzymes crucial for DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase.[6] It can also be incorporated into both DNA and RNA.[7] Its primary effect is believed to be the activation of apoptosis.[7]
Data Presentation: Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for Gemcitabine, Cytarabine, and Fludarabine in various cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line, incubation time, and assay used. The data presented here is compiled from multiple studies to provide a comparative overview.
Table 1: Comparative IC50 Values of Nucleoside Analogs in Leukemia Cell Lines
| Cell Line | Drug | IC50 Value | Incubation Time | Reference |
| HL-60 | Gemcitabine | 0.05 µM | 6 hours | [4] |
| Cytarabine | 5 µM | 6 hours | [4] | |
| Fludarabine | 10 µM (used for Ara-C uptake studies) | 3 hours | [1] | |
| Molt-3 | Gemcitabine | Apoptosis induced at concentrations that also increase c-jun and c-fos expression | Not Specified | [4] |
| Lymphoblastoid Cell Lines (Average of 197 lines) | Gemcitabine | 25.3 ± 30.7 nM | Not Specified | [8] |
| Cytarabine | 8.4 ± 14.3 µM | Not Specified | [8] |
Table 2: IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | IC50 Value | Incubation Time | Reference |
| PANC-1 | ~100-200 nM | 72 hours | [9] |
| MIA PaCa-2 | ~50-100 nM | 72 hours | [9] |
| AsPC-1 | ~300-400 nM | 72 hours | [9] |
| BxPC-3 | ~25-50 nM | 72 hours | [9] |
| Capan-1 | ~10-20 nM | 72 hours | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these nucleoside analogs are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Modified nucleoside analogs (Gemcitabine, Cytarabine, Fludarabine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the nucleoside analogs in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the drugs to the wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the vehicle control. Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells (both adherent and suspension) after drug treatment. For adherent cells, use a gentle cell dissociation solution. Wash the cells with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and wash with cold PBS. Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Sample Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Metabolic activation and mechanism of action of Gemcitabine.
References
- 1. Effects of fludarabine and gemcitabine on human acute myeloid leukemia cell line HL 60: direct comparison of cytotoxicity and cellular Ara-C uptake enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the induction of apoptosis in human leukemic cell lines by 2',2'-difluorodeoxycytidine (gemcitabine) and cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fludarabine-induced immunosuppression is associated with inhibition of STAT1 signaling | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fludarabine and cytarabine in patients with relapsed acute myeloid leukemia refractory to initial salvage therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Iodo-2',3'-dideoxy-7-deazaadenosine and Existing Antiviral Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the nucleoside analog 7-Iodo-2',3'-dideoxy-7-deazaadenosine against established antiviral drugs, specifically focusing on its potential as an anti-HIV agent. Due to the limited availability of public in vivo efficacy data for this compound, this comparison is based on its structural characteristics and the known performance of analogous compounds, contrasted with the well-documented in vivo efficacy of approved nucleoside reverse transcriptase inhibitors (NRTIs).
Introduction to this compound
This compound is a synthetic nucleoside analog with a chemical structure suggesting potential activity against retroviruses like HIV.[1] Its design incorporates two key modifications to the natural nucleoside adenosine (B11128): the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar (a dideoxy modification) and the substitution of the nitrogen at the 7-position of the purine (B94841) ring with a carbon, to which an iodine atom is attached (a 7-deaza-7-iodo modification).
The dideoxy feature is the hallmark of the dideoxynucleoside class of antivirals, which act as chain terminators during viral DNA synthesis. The 7-deaza modification is known to alter the electronic properties of the nucleobase and can prevent degradation by enzymes like adenosine deaminase, potentially improving metabolic stability.
Mechanism of Action: A Shared Pathway
As a 2',3'-dideoxynucleoside, this compound is expected to act as a competitive inhibitor of viral reverse transcriptase. After intracellular phosphorylation to its active triphosphate form, it would be incorporated into the growing viral DNA chain. The absence of a 3'-hydroxyl group would then prevent the formation of the next phosphodiester bond, leading to chain termination and halting viral replication. This mechanism is shared with established NRTIs such as Zidovudine (AZT), Lamivudine (3TC), and Tenofovir.
Comparative Efficacy Data
While specific in vivo efficacy data for this compound is not publicly available, the following tables summarize the established in vivo performance of leading NRTIs in both clinical and preclinical models. This provides a benchmark against which the potential of new compounds can be assessed.
Table 1: In Vivo Efficacy of Established Antiviral Agents (Human Studies)
| Antiviral Agent | Virus | Dosage | Study Population | Key Efficacy Endpoint | Citation |
| Zidovudine (AZT) | HIV-1 | 200 mg every 4 hours | Mildly symptomatic HIV-1 infected patients (<500 CD4 cells/mm³) | Delayed progression to AIDS. | [2] |
| Lamivudine (3TC) | HIV-1 | 300 mg daily (in combination) | HIV-1/HBV co-infected patients | ~75% reduction in HIV-1 disease progression. | [3] |
| Lamivudine (3TC) | HBV | 100 mg daily | HBeAg-negative chronic hepatitis B patients | 63% had a complete response (loss of serum HBV DNA + normalized ALT) at 24 weeks. | |
| Tenofovir DF | HIV-1/HBV | 300 mg daily | Antiretroviral-experienced, HIV/HBV co-infected patients | 4-5 log₁₀ copies/mL mean reduction in HBV DNA level at 48 weeks. |
Table 2: Preclinical In Vivo Efficacy of Established Antiviral Agents
| Antiviral Agent | Virus | Animal Model | Dosage | Key Efficacy Endpoint | Citation |
| Tenofovir DF & Emtricitabine | HBV | Humanized mice with HepAD38 cells | 33 mg/kg/day each | Sustained suppression of virus titer at 14 days post-treatment. |
Table 3: Profile of this compound
| Parameter | Finding | Citation |
| Antiviral Activity | Potential anti-HIV activity is inferred from its 2',3'-dideoxynucleoside structure. Other pyrrolo[2,3-d]pyrimidine 2',3'-dideoxynucleosides have shown anti-HIV activity, though less potent than comparator compounds in one study. | [1] |
| In Vitro Efficacy (EC₅₀) | Data not publicly available. | |
| In Vivo Efficacy | Data not publicly available. | |
| Cytotoxicity (CC₅₀) | Data not publicly available. |
Experimental Protocols
The evaluation of novel antiviral agents follows a standardized preclinical pathway, from initial in vitro screening to in vivo efficacy studies in animal models.
In Vitro Anti-HIV Activity Assay
A common method to determine the in vitro efficacy of a compound against HIV is to use a human T-cell line, such as MT-4, which is susceptible to HIV infection.
-
Cell Culture: MT-4 cells are cultured in RPMI-1640 medium.
-
Compound Preparation: The test compound is dissolved (e.g., in DMSO) and serially diluted.
-
Infection and Treatment: MT-4 cells are seeded in 96-well plates and infected with a known titer of HIV-1. Immediately after, the diluted compound is added.
-
Incubation: The plates are incubated for 4-5 days at 37°C.
-
Endpoint Measurement: Antiviral activity is quantified by measuring the inhibition of a viral marker, such as the p24 capsid protein, using an ELISA. Cell viability is assessed in parallel using an MTT assay to determine cytotoxicity.
-
Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated.
In Vivo Anti-HIV Efficacy Study in Humanized Mice
Humanized mice, which possess a functional human immune system, are a key model for studying HIV infection and testing new therapies.
-
Model Generation: Immunodeficient mice (e.g., NOG mice) are transplanted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.
-
Infection: Once human immune cell engraftment is confirmed, mice are infected with an HIV-1 strain.
-
Treatment: Animals are randomized into groups to receive the test compound, a positive control (an established antiviral), or a placebo. Dosing can be administered orally or via other appropriate routes.
-
Monitoring: Blood samples are collected longitudinally to monitor plasma viral load (using qPCR or ddPCR) and CD4+ T-cell counts (using flow cytometry).
-
Endpoint Analysis: The primary efficacy endpoint is the reduction in plasma viremia compared to the placebo group. Safety is assessed by monitoring animal health and conducting post-mortem histopathology.
Conclusion
This compound is a rationally designed nucleoside analog with the potential for anti-HIV activity based on its structural similarity to established NRTIs. The dideoxy core strongly suggests a mechanism of action centered on the chain termination of viral reverse transcription. The 7-deaza-7-iodo modification on the adenine (B156593) base may confer advantages in terms of metabolic stability and enzyme interaction.
However, a significant data gap exists regarding its in vitro potency and, crucially, its in vivo efficacy and safety profile. Without this experimental data, any comparison to clinically successful drugs like Zidovudine, Lamivudine, and Tenofovir remains speculative. Future preclinical studies, following the established protocols outlined in this guide, are essential to determine if the theoretical advantages of this compound translate into a viable therapeutic candidate. Researchers in the field are encouraged to pursue these investigations to fully characterize this compound's potential contribution to the antiviral armamentarium.
References
Benchmarking 7-Iodo-2',3'-dideoxy-7-deazaadenosine in Modern Sequencing Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-Iodo-2',3'-dideoxy-7-deazaadenosine as a chain terminator in Sanger sequencing, benchmarked against the standard 2',3'-dideoxyadenosine (B1670502) triphosphate (ddATP). The inclusion of 7-deaza analogs in sequencing reactions has been a pivotal strategy to overcome challenges associated with GC-rich templates, and this guide explores the potential advantages offered by an iodinated form of 7-deaza-ddATP.
Introduction to 7-deaza Analogs in Sequencing
Standard Sanger sequencing, while being the gold standard for sequence validation, often encounters issues with templates rich in guanine (B1146940) (G) and adenine (B156593) (A) nucleotides. These regions are prone to forming secondary structures, such as hairpins, which can lead to premature termination by the DNA polymerase and result in a phenomenon known as band compression on sequencing gels or ambiguous peak data in chromatograms.
To mitigate these issues, analogs of dNTPs and ddNTPs have been developed. Among the most successful are the 7-deaza purine (B94841) analogs. In these molecules, the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This modification disrupts the Hoogsteen base pairing that contributes to the formation of secondary structures, thereby allowing for more accurate sequencing of GC- and AT-rich regions. The use of 7-deaza-2'-deoxyadenosine triphosphate (c7dATP) and 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7dGTP) has been shown to significantly improve the quality of DNA sequencing data by decreasing anomalies in electrophoretic mobility.[1]
This guide focuses on a specific chain-terminating analog, this compound, and evaluates its potential performance benefits in comparison to standard ddATP. While direct, quantitative head-to-head performance data for this specific iodinated compound is not extensively available in peer-reviewed literature, its performance can be inferred from the well-documented advantages of 7-deaza analogs. The addition of an iodine atom, a bulky halogen, at the 7-position could further enhance the disruption of non-canonical base pairing.
Performance Comparison: this compound vs. Standard ddATP
The following tables summarize the expected performance characteristics of this compound triphosphate (7-Iodo-7-deaza-ddATP) in comparison to the conventional 2',3'-dideoxyadenosine triphosphate (ddATP) used in Sanger sequencing. The data for the novel analog is extrapolated based on the known properties of 7-deaza compounds.
Table 1: Performance in Sequencing GC- and AT-Rich Templates
| Performance Metric | Standard ddATP | This compound triphosphate | Rationale for Improvement |
| Resolution of A-Tract Compressions | Prone to compressions, leading to ambiguous base calls. | Significantly Reduced Compressions | The 7-deaza modification disrupts Hoogsteen base pairing, preventing the formation of secondary structures that cause band compressions. |
| Accuracy in GC-Rich Regions | Lower accuracy due to polymerase slippage and secondary structures. | Higher Accuracy | By reducing secondary structures, the polymerase can proceed more smoothly, leading to more accurate base incorporation and termination. |
| Peak Height Uniformity | Can be uneven in problematic regions. | Improved Uniformity | More consistent termination events lead to more uniform peak heights in electropherograms, aiding in accurate base calling.[1] |
| Read Length in Difficult Templates | Shorter effective read lengths. | Potentially Longer Read Lengths | By resolving compressions, the usable read length of the sequence can be extended into previously unreadable regions. |
Table 2: General Sequencing Performance Characteristics
| Characteristic | Standard ddATP | This compound triphosphate | Considerations |
| Incorporation Efficiency by Polymerase | Generally well-incorporated by standard DNA polymerases. | Expected to be well-incorporated, but may vary with the specific polymerase used. | The bulky iodo group might slightly alter the interaction with the polymerase active site. Empirical testing with different polymerases is recommended. |
| Chain Termination Specificity | High | High | The 2',3'-dideoxy structure ensures specific chain termination. |
| Compatibility with Fluorescent Dyes | High | High | The 7-position modification is generally compatible with the attachment of fluorescent dyes for automated sequencing. |
| Cost | Relatively Low | Higher | Synthesis of modified nucleosides is more complex, leading to a higher cost per reaction. |
Experimental Protocols
Sanger Sequencing using this compound triphosphate
This protocol outlines the cycle sequencing step of a Sanger sequencing workflow, highlighting the substitution of standard ddATP with this compound triphosphate.
1. Reagents:
-
Purified PCR product or plasmid DNA template (50-100 ng/µL)
-
Sequencing Primer (1.6 µM)
-
Cycle Sequencing Mix (containing DNA polymerase, dNTPs, ddCTP, ddGTP, ddTTP, and reaction buffer)
-
This compound triphosphate (fluorescently labeled, at a concentration optimized for the sequencing chemistry)
-
Nuclease-free water
2. Cycle Sequencing Reaction Setup:
For a single 10 µL reaction:
| Component | Volume |
| Cycle Sequencing Mix | 2 µL |
| DNA Template (50-100 ng) | 1-2 µL |
| Sequencing Primer (1.6 µM) | 1 µL |
| This compound triphosphate Mix | 1 µL |
| Nuclease-free water | to 10 µL |
3. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50-55°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Final Hold | 4°C | Hold | 1 |
4. Post-Reaction Cleanup:
-
Following cycle sequencing, the reaction products must be purified to remove unincorporated ddNTPs and salts. This can be achieved using methods such as ethanol/EDTA precipitation or column purification.
5. Capillary Electrophoresis:
-
The purified sequencing fragments are resuspended in a formamide-based loading buffer and separated by capillary electrophoresis on an automated DNA sequencer.
Visualizing the Workflow
Sanger Sequencing Workflow
The following diagram illustrates the key steps in the Sanger sequencing process, from template preparation to data analysis.
Caption: Key stages of the Sanger sequencing workflow.
Chain Termination Mechanism
This diagram illustrates the molecular basis of chain termination in Sanger sequencing.
Caption: DNA synthesis elongation versus termination.
Conclusion
The use of this compound as a chain-terminating nucleotide in Sanger sequencing presents a promising approach for improving the accuracy and read length of sequences derived from challenging DNA templates, particularly those with high GC or AT content. By mitigating the formation of secondary structures that lead to band compressions, this modified nucleoside can enable researchers to obtain high-quality data from previously intractable regions. While further empirical data is needed to fully quantify its performance advantages, the well-established benefits of 7-deaza analogs provide a strong rationale for its application in specialized sequencing projects. Researchers, scientists, and drug development professionals are encouraged to consider this and other modified nucleotides when encountering difficulties in obtaining clear and accurate DNA sequence data.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 7-Iodo-2',3'-dideoxy-7-deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for 7-Iodo-2',3'-dideoxy-7-deazaadenosine. Given the absence of a specific Safety Data Sheet (SDS), this guidance is predicated on established safety protocols for handling potent, powdered pharmaceutical compounds, halogenated nucleoside analogs, and potentially cytotoxic substances. A thorough risk assessment should be conducted prior to commencing any work with this compound.
Hazard Assessment
-
Potent Pharmacological Activity: As a nucleoside analog, it is designed to interact with biological systems and may exhibit potent pharmacological effects.
-
Inhalation Hazard: The compound is a white to off-white powder, posing a risk of respiratory tract irritation and systemic exposure if inhaled.[3]
-
Skin and Eye Irritation: Direct contact with the powder or solutions may cause irritation or allergic reactions.
-
Cytotoxicity: Many nucleoside analogs possess cytotoxic properties, and it is prudent to handle this compound as potentially cytotoxic.
-
Environmental Hazard: Iodinated compounds can be harmful to aquatic life and require specific disposal procedures.[4][5]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Situation | Required PPE | Notes |
| Handling Solid (Powder) Form | Double Nitrile Gloves, Disposable Gown/Coveralls, Safety Goggles with side shields or a Face Shield, N95 or higher Respirator | A respirator is crucial to prevent the inhalation of fine particles. All handling of the solid should be performed within a certified chemical fume hood or a containment glove box. |
| Handling in Solution | Nitrile Gloves, Lab Coat, Safety Goggles | A face shield may be necessary if there is a significant splash hazard. |
| Weighing and Preparing Solutions | Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 or higher Respirator | This activity presents a high risk for aerosol generation and exposure. |
| Cleaning and Decontamination | Chemical-resistant Gloves (e.g., Butyl rubber), Lab Coat, Safety Goggles | Ensure gloves are resistant to the cleaning solvents being used. |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Additional PPE may be required depending on the nature of the waste and the disposal procedure. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
3.1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the compound to be used and the procedures involved.
-
Designated Area: Designate a specific area within a laboratory, such as a chemical fume hood, for handling the compound. This area should be clearly marked.
-
PPE Inspection: Inspect all PPE for integrity before use.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible. The kit should contain absorbent materials, decontamination solutions, and appropriate waste disposal bags.
-
Emergency Procedures: Review the location and operation of emergency equipment, including safety showers and eyewash stations.
3.2. Handling Procedures:
-
Work Area: Always handle this compound within the designated and clearly marked area inside a chemical fume hood.
-
Weighing: When weighing the solid compound, use a containment balance or perform the task in a fume hood to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
3.3. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated into a clearly labeled hazardous waste container.[6]
-
Iodinated Waste: Due to the iodine content, this waste may require special handling. Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of iodinated chemical waste.[4][7] Do not dispose of this compound down the drain.[4][5]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
